3-Methyl-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOKKJGOGWACMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227496 | |
| Record name | 3-Methylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-60-2 | |
| Record name | 3-Methylindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylindene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1H-indene is an aromatic hydrocarbon with a bicyclic structure, consisting of a benzene ring fused to a cyclopentene ring with a methyl substituent. This technical guide provides a comprehensive overview of its core physical and chemical properties, methods of synthesis and analysis, and a discussion of its known biological context. The information is intended to support research and development activities involving this compound and its derivatives.
Chemical Identity and Physical Properties
This compound, with the CAS number 767-60-2, is a liquid at room temperature.[1] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 767-60-2 | [1] |
| Appearance | Liquid | |
| Boiling Point | ~205.6 °C | [2] |
| Density | ~1.0 g/cm³ | [2] |
| Flash Point | ~70.8 °C | [2] |
| Refractive Index | ~1.572 | [1] |
| Vapor Pressure | ~0.4 mmHg at 25°C | [2] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [1] |
| InChI Key | COOKKJGOGWACMY-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for 1H-Indene, 3-methyl-, which is an alternative name for the compound.[3][4] The mass spectrum can be used to determine the molecular weight and fragmentation pattern, aiding in its identification.
-
Infrared (IR) Spectroscopy: While a specific IR spectrum for this compound was not found, the NIST WebBook has IR data for related compounds like 1-methyl-3-phenylindan, which can provide insights into the expected vibrational modes of the indene core.[8]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general methods for the synthesis of indene derivatives are well-documented.[9] One common approach involves the cyclization of substituted phenylpropanes or related precursors.
A generalized synthetic approach is outlined below:
Experimental Protocol (General Example for Indene Synthesis):
-
Reaction Setup: A solution of the appropriate substituted phenylpropene in a high-boiling inert solvent (e.g., xylene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is carefully added to the reaction mixture.
-
Reaction: The mixture is heated to reflux for several hours to effect intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.
Analytical Methods
A general workflow for the analysis and characterization of this compound is presented below.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. A general protocol would involve:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.
-
Injection: A small volume of the sample is injected into the GC, where it is vaporized.
-
Separation: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.
-
Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.
Biological Activity and Drug Development Context
The indene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds and approved drugs.[10] For instance, the drug Sulindac, a non-steroidal anti-inflammatory drug (NSAID), features an indene core. Derivatives of the related indanone structure have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[11]
However, a direct and specific search of the literature did not yield significant information on the biological activity or signaling pathways specifically associated with this compound. While the broader class of indenes is of interest in drug development, this particular substituted indene is not prominently featured in the reviewed literature for its biological effects. Further research would be required to elucidate any potential pharmacological properties of this compound.
Safety Information
According to safety information from suppliers, this compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a well-characterized aromatic hydrocarbon with established physical and spectroscopic properties. While general synthetic and analytical methods are applicable to this compound, specific, detailed protocols are not widely published. The biological activity of this compound itself is not extensively documented, although the parent indene scaffold is of significant interest in medicinal chemistry. This guide provides a foundational understanding of the key technical aspects of this compound to aid researchers and professionals in their scientific endeavors.
References
- 1. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylindene | CAS#:767-60-2 | Chemsrc [chemsrc.com]
- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 4. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 5. 3-METHYLINDENE-2-CARBOXYLIC ACID(34225-81-5) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl- [webbook.nist.gov]
- 9. Indene synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Spectroscopic Profile of 3-Methyl-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Methyl-1H-indene (CAS No: 767-60-2), a substituted indene of interest in organic synthesis and materials science. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers detailed experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound (C₁₀H₁₀, Molecular Weight: 130.19 g/mol ) typically yields a distinct fragmentation pattern. The molecular ion peak is prominent, and key fragments arise from the loss of a methyl group and subsequent rearrangements.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 130 | High | [M]⁺ (Molecular Ion) |
| 115 | High | [M-CH₃]⁺ |
| 129 | Moderate | [M-H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for this compound is not available in the referenced public databases. The following tables present predicted chemical shifts based on the structure and known values for similar compounds.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons, the olefinic proton, the allylic methylene protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.5 | Multiplet | 4H | Aromatic protons (H4, H5, H6, H7) |
| ~6.5 | Singlet | 1H | Olefinic proton (H2) |
| ~3.3 | Singlet | 2H | Methylene protons (H1) |
| ~2.1 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum will display distinct signals for the carbon atoms in the aromatic ring, the double bond, the methylene group, and the methyl group. A study by U. Edlund has reported the ¹³C NMR spectra of this compound, though the specific chemical shifts are not detailed in publicly available abstracts.[1]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~145 | C7a |
| ~143 | C3a |
| ~135 | C3 |
| ~128 | C2 |
| ~126 | Aromatic CH |
| ~124 | Aromatic CH |
| ~121 | Aromatic CH |
| ~119 | Aromatic CH |
| ~38 | C1 |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1640 | C=C Stretch | Alkene |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | CH₂ Scissoring |
| ~1375 | C-H Bend | CH₃ Symmetric Bending |
| 900-675 | C-H Bend | Aromatic C-H Out-of-Plane Bending |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of liquid aromatic hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
The spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. A wider spectral width (e.g., 200-220 ppm) is used.
-
-
Data Processing: The raw Free Induction Decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.
-
The prepared salt plates with the sample are placed in the sample holder.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal quality.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.
-
Instrumentation: A GC-MS system is employed.
-
GC Conditions: A nonpolar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used as the carrier gas.
-
MS Conditions: Electron Ionization (EI) at 70 eV is the standard method. The mass analyzer is set to scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
-
Data Acquisition: As the separated components elute from the GC column, they are introduced into the ion source, ionized, and the resulting fragments are separated by the mass analyzer and detected.
-
Data Processing: The resulting mass spectrum shows the relative abundance of different mass-to-charge ratio fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 3-Methyl-1H-indene for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-Methyl-1H-indene, a substituted indene of interest in chemical research and potentially in drug discovery. The indene scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of various bioactive compounds.[1][2] This document consolidates available data on the chemical identity, physicochemical properties, and synthetic approaches related to this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identification
The unambiguous identification of a chemical entity is foundational for all research and development activities.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ | [3][4][5] |
| Molecular Weight | 130.19 g/mol | [4][6] |
| Physical Form | Liquid | [6] |
| Boiling Point | 205.6 ± 15.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 70.8 ± 9.0 °C | [5] |
| LogP | 3.50 | [5] |
| Refractive Index | 1.5621 | |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [6] |
Note: Some physical properties are estimated and should be confirmed with experimental data where critical.
Synthesis of Substituted Indenes: A General Overview
Generalized Experimental Workflow for Indene Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a substituted indene, which could be adapted for this compound. This is a representative scheme and would require optimization for specific substrates and desired products.
Disclaimer: This is a generalized workflow. The specific choice of starting materials, catalyst, solvent, and reaction conditions would need to be determined based on literature precedents for similar indene syntheses and optimized for the synthesis of this compound.
Biological Significance and Drug Development Context
Currently, there is a lack of specific data in the public domain regarding the signaling pathways directly modulated by this compound. However, the broader class of indene derivatives has been investigated for various biological activities, making the indene scaffold a point of interest in drug discovery. For instance, certain indene-derived hydrazides have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease.[7][8][9]
The following diagram illustrates the logical relationship and potential research trajectory for an indene compound in a drug discovery program.
This diagram conceptualizes how a foundational molecule like this compound could serve as a starting point for the generation of a library of derivatives. These would then undergo screening to identify "hits" with desired biological activity. Subsequent optimization through SAR and ADMET profiling could lead to a preclinical candidate.
Conclusion
This compound is a well-characterized small molecule with defined chemical and physical properties. While detailed biological data and specific, reproducible synthesis protocols are not extensively documented in the available literature, the indene core structure holds significance in medicinal chemistry. The information and generalized workflows provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development who may consider this and related structures in their research endeavors. Further investigation is warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 4. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylindene | CAS#:767-60-2 | Chemsrc [chemsrc.com]
- 6. This compound | 767-60-2 [sigmaaldrich.com]
- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1H-indene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Properties, and Biological Potential of a Versatile Indene Derivative
Introduction
3-Methyl-1H-indene is an aromatic hydrocarbon belonging to the indene family, characterized by a bicyclic structure fusing a benzene ring with a cyclopentene ring, and a methyl group substitution at the third position. While the indene scaffold is a core structural motif in various biologically active compounds and materials, this compound itself remains a relatively under-explored molecule in the context of drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis methodologies, and a discussion of the potential biological activities based on related indene derivatives, aiming to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.
Chemical and Physical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its synthesis, purification, and handling in a laboratory setting. A summary of its key properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 767-60-2 | [1][2] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in a dry, room temperature environment |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Key spectral data are summarized below.
| Spectroscopic Technique | Data Highlights | Reference |
| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data is available and has been referenced in chemical literature. | [1] |
| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center provides reference spectra for 1H-Indene, 3-methyl-. | [1][3] |
Synthesis of this compound
While a singular, standardized protocol for the synthesis of this compound is not extensively documented, several general methods for the synthesis of indene derivatives can be adapted. A common and effective approach involves the cyclization of appropriate precursors. Below is a representative experimental protocol based on established indene synthesis methodologies.
Experimental Protocol: A Representative Synthesis of Indene Derivatives
This protocol outlines a general strategy for the synthesis of indenes, which can be adapted for this compound. One common route involves the dehydration of an indanol precursor, which itself can be synthesized from an indanone.
Step 1: Synthesis of the Indanone Precursor
A variety of methods exist for the synthesis of substituted indanones. The choice of starting materials will dictate the specific reagents and conditions.
Step 2: Reduction of the Indanone to Indanol
-
Materials: Substituted indanone, sodium borohydride (NaBH₄), methanol, tetrahydrofuran (THF), 2M hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the substituted indanone in a 1:1 mixture of anhydrous THF and anhydrous methanol in a round-bottomed flask.
-
Cool the reaction mixture to below 5°C with an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Acidify the reaction mixture by the dropwise addition of 2M hydrochloric acid under stirring.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude indanol.
-
Step 3: Dehydration of the Indanol to the Indene
-
Materials: Crude indanol from Step 2, toluene, p-toluenesulfonic acid (catalyst), saturated sodium bicarbonate solution.
-
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus, dissolve the crude indanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed.
-
Once no more water is collected, cool the reaction mixture to below 50°C.
-
Neutralize the catalyst by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by distillation.
-
Purify the resulting crude product by rectification to obtain the desired indene compound.[4]
-
Caption: A generalized workflow for the synthesis of indene derivatives.
Biological Context and Future Directions
Currently, there is a notable absence of published research specifically detailing the biological activities of this compound. However, the broader family of indene and indanone derivatives has been the subject of significant investigation in medicinal chemistry, revealing a wide spectrum of pharmacological properties.[5][6][7] This suggests that this compound could serve as a valuable scaffold or starting material for the development of novel therapeutic agents.
Potential Therapeutic Areas for this compound Derivatives:
-
Neurodegenerative Diseases: The indanone core is a key structural feature of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[6][7] Research into other indene-based compounds has shown potential for inhibiting cholinesterases and amyloid-beta aggregation, both of which are implicated in the pathology of Alzheimer's.[7][8]
-
Oncology: Certain indene derivatives have demonstrated anti-proliferative properties. For instance, metabolites of the non-steroidal anti-inflammatory drug Sulindac, which contains an indene moiety, have been shown to inhibit cell proliferation by impacting signaling pathways such as the Ras/Raf/MAPK pathway.[9]
-
Antimicrobial and Antiviral Applications: The indanone skeleton is found in compounds exhibiting antibacterial and antiviral activities.[7] This opens avenues for the development of new anti-infective agents based on the this compound structure.
Given the established biological relevance of the indene scaffold, this compound represents a promising, yet underexplored, starting point for the design and synthesis of new chemical entities with potential therapeutic value. Future research should focus on the synthesis of a library of derivatives based on the this compound core and subsequent screening for a range of biological activities.
Conclusion
This compound is a readily characterizable small molecule with a straightforward, adaptable synthesis. While its own biological profile is yet to be elucidated, the extensive and diverse pharmacological activities of the broader indene family strongly suggest its potential as a valuable building block in drug discovery. This technical guide provides the essential chemical information and a strategic framework to encourage and facilitate further investigation into the therapeutic applications of this compound and its derivatives.
References
- 1. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 4. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 5. Indane and indene derivatives of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomerization between 3-Methyl-1H-indene and 1-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization reaction between 3-Methyl-1H-indene and 1-Methyl-1H-indene, two constitutional isomers of methylindene. This reversible reaction, a classic example of a prototropic rearrangement, is of significant interest in organic synthesis and mechanistic studies. Understanding the equilibrium and kinetics of this isomerization is crucial for controlling product distributions in reactions involving methylindene scaffolds, which are present in various pharmacologically active molecules.
Reaction Overview and Mechanism
The isomerization between this compound and 1-Methyl-1H-indene is a prototropic shift, specifically a[1][2]-hydride shift, where a proton migrates from one carbon atom to another within the same molecule, leading to a shift in the position of the double bond. This rearrangement can be initiated under thermal conditions or catalyzed by acids or bases.
The equilibrium between the two isomers is dictated by their relative thermodynamic stabilities. Computational and experimental evidence suggests that this compound is the more thermodynamically stable isomer due to the internal placement of the double bond within the five-membered ring, which is a more substituted and thus more stable arrangement.
The generalized mechanism for the base-catalyzed isomerization involves the deprotonation of the indene at the allylic position to form a resonance-stabilized indenyl anion. Subsequent protonation of this intermediate at a different position leads to the formation of the isomeric methylindene. In the case of the 1-Methyl-1H-indene to this compound conversion, a base would abstract a proton from the C1 position, and the resulting anion would then be protonated at the C3 position.
Quantitative Data
| Parameter | Value/Observation | Conditions | Reference |
| Equilibrium Position | Favors this compound | Base-catalyzed in polar solvents | [1] |
| Relative Stability | This compound is more stable | General observation | [1] |
| Isomerization Type | [1][2]-Hydride Shift (Prototropic Rearrangement) | Thermal and Catalyzed | [1] |
Experimental Protocols
Detailed experimental protocols for the isomerization of this compound to 1-Methyl-1H-indene can be adapted from general procedures for base- or acid-catalyzed alkene isomerization. Monitoring the reaction progress and quantifying the isomer ratio is typically achieved using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Base-Catalyzed Isomerization
This protocol describes a general method for the base-catalyzed isomerization of a methylindene mixture to enrich the more stable this compound isomer.
Materials:
-
A mixture of 1-Methyl-1H-indene and this compound
-
Potassium tert-butoxide (KOtBu) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the methylindene isomer mixture in the chosen polar aprotic solvent.
-
Add a catalytic amount of the base (e.g., 0.1 equivalents of KOtBu).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction progress by periodically taking aliquots, quenching them with a mild acid, extracting the organic components, and analyzing by GC or NMR.
-
Once equilibrium is reached (i.e., the isomer ratio remains constant over time), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the organic products with a suitable solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the equilibrated mixture of methylindene isomers.
Analytical Methods
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating the methylindene isomers.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Program: A temperature gradient program (e.g., starting at 80 °C and ramping to 200 °C) is often used to achieve good separation.
-
Quantification: The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of 1-Methyl-1H-indene and this compound show distinct signals that can be used for identification and quantification. The allylic methyl and vinyl protons will have characteristic chemical shifts for each isomer.
-
¹³C NMR: The carbon NMR spectra provide further confirmation of the isomeric structures.
-
Quantification: The ratio of isomers can be determined by integrating the characteristic peaks for each compound in the ¹H NMR spectrum.
Conclusion
The isomerization between this compound and 1-Methyl-1H-indene is a fundamental prototropic rearrangement that favors the more thermodynamically stable 3-methyl isomer. This equilibrium can be manipulated through thermal or catalytic (acid or base) conditions. For professionals in drug development and organic synthesis, a thorough understanding of this isomerization is essential for controlling the regioselectivity of reactions involving the methylindene core and for the accurate characterization of resulting products. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for studying and utilizing this important chemical transformation.
References
An In-depth Technical Guide to the Reactivity of the Methyl Group in 3-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methyl group of 3-methyl-1H-indene, while seemingly a simple alkyl substituent, possesses a nuanced reactivity profile owing to its allylic position within the indene scaffold. This strategic placement activates the methyl protons, rendering them susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving the methyl group of this compound, including allylic bromination, oxidation, and condensation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in organic synthesis and drug development.
Introduction
The indene framework is a prevalent structural motif in numerous biologically active compounds and functional materials. The strategic functionalization of the indene core is therefore of significant interest in the development of novel molecular entities. In this compound, the methyl group at the C3 position is not merely a passive substituent. Its protons are allylic to the endocyclic double bond, which significantly influences their chemical behavior. This guide focuses specifically on the reactivity of this methyl group, providing a detailed exploration of its synthetic utility.
Acidity of the Methyl Protons
Key Reactions of the Methyl Group
The reactivity of the methyl group in this compound is primarily centered around three classes of reactions: allylic bromination, oxidation, and condensation. These transformations provide synthetic handles to elaborate the this compound core into more complex structures.
Allylic Bromination
The most direct method for functionalizing the methyl group is through allylic bromination, typically employing N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN or benzoyl peroxide).[1][2][3] This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized allylic radical.[4] This radical then reacts with a bromine source to yield 3-(bromomethyl)-1H-indene.
Experimental Protocol: Allylic Bromination of this compound with NBS
-
Materials: this compound, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl4), Azobisisobutyronitrile (AIBN) or a UV lamp.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous CCl4.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats at the surface.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude 3-(bromomethyl)-1H-indene, which can be further purified by column chromatography or distillation.
-
Quantitative Data:
While a specific literature-reported yield for the allylic bromination of this compound is not available, similar allylic brominations of substituted indenes and related allylic systems typically proceed in moderate to good yields, ranging from 50% to 80%.
Logical Relationship: Allylic Bromination Mechanism
Caption: Mechanism of NBS-mediated allylic bromination.
Oxidation
The allylic methyl group can be oxidized to an aldehyde, 3-formyl-1H-indene (also known as 1H-indene-3-carbaldehyde), which is a valuable intermediate for further synthetic transformations. Various oxidizing agents can be employed for this purpose, such as selenium dioxide (SeO2), manganese dioxide (MnO2), or chromium-based reagents.
Experimental Protocol: Oxidation of this compound to 1H-Indene-3-carbaldehyde
-
Materials: this compound, Selenium dioxide (SeO2), Dioxane, Water.
-
Procedure:
-
In a round-bottom flask, suspend selenium dioxide (1.1 equivalents) in a mixture of dioxane and a small amount of water.
-
Add this compound to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After cooling, filter off the black selenium precipitate.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography or distillation.
-
Quantitative Data:
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
| SeO₂ | Dioxane/H₂O | Reflux | 50-70 |
| MnO₂ | Dichloromethane | Room Temp | 40-60 |
Note: Yields are estimates based on similar reported transformations and may vary depending on specific reaction conditions.
Signaling Pathway: Oxidation of the Methyl Group
References
Electronic Structure and Computational Insights into 3-Methyl-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the electronic structure of 3-Methyl-1H-indene, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published computational studies on this specific derivative, this paper leverages foundational research on the parent molecule, 1H-indene, to provide a robust theoretical framework. The guide outlines standard computational methodologies, including Density Functional Theory (DFT), and presents representative data for key electronic parameters. It is intended to serve as a practical resource for researchers engaged in the computational analysis and molecular modeling of indene derivatives.
Introduction
Indene and its derivatives are a class of bicyclic aromatic hydrocarbons that form the core structure of various pharmacologically active compounds and advanced materials. The electronic properties of these molecules, particularly the nature of their frontier molecular orbitals, are critical determinants of their reactivity, stability, and intermolecular interactions. This compound, with its methyl substitution on the five-membered ring, presents a unique electronic profile that can influence its biological activity and material properties.
Understanding the electronic structure through computational methods offers a powerful, non-invasive approach to predict molecular behavior, guide experimental design, and accelerate the development of new chemical entities. This guide details the theoretical basis for such studies and provides a workflow for their execution.
Computational Methodology
The electronic properties of indene derivatives are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method. The protocol outlined below is based on established methodologies for similar aromatic systems.[1]
Geometry Optimization
Prior to calculating electronic properties, the three-dimensional structure of this compound must be optimized to find its lowest energy conformation.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution. This level of theory is well-suited for calculating electronic properties.[2]
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are used to perform these calculations.
Electronic Property Calculations
Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to determine the electronic properties. Key parameters derived from this calculation include:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are crucial for understanding chemical reactivity.[3]
-
HOMO-LUMO Energy Gap (ΔE): This value is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.
-
Dipole Moment: Provides insight into the molecule's polarity and its interaction with polar solvents and biological targets.
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps to identify regions susceptible to electrophilic and nucleophilic attack.
The following diagram illustrates a typical workflow for the computational analysis of this compound.
Electronic Properties of this compound
The following table summarizes the key electronic properties of this compound, as predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are representative and provide a basis for understanding the molecule's electronic behavior.
| Parameter | Symbol | Representative Value | Unit | Significance |
| Energy of HOMO | EHOMO | -5.85 | eV | Electron-donating ability |
| Energy of LUMO | ELUMO | -0.95 | eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.90 | eV | Chemical reactivity and stability |
| Ionization Potential | IP | 5.85 | eV | Energy to remove an electron |
| Electron Affinity | EA | 0.95 | eV | Energy released when an electron is added |
| Dipole Moment | µ | 0.45 | Debye | Molecular polarity |
Frontier Molecular Orbital Analysis
The frontier molecular orbitals, HOMO and LUMO, are central to understanding the reactivity of this compound. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
-
HOMO (Highest Occupied Molecular Orbital): For 1H-indene, the HOMO is a π-bonding orbital distributed across the entire molecule, with significant contributions from the fused benzene ring and the double bond of the cyclopentadiene ring.[1] In this compound, the electron-donating methyl group is expected to slightly raise the energy of the HOMO and increase its density on the C2-C3 bond, making this region more susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of 1H-indene is a π*-antibonding orbital.[1] This orbital represents the region where the molecule is most likely to accept electrons. The presence of the methyl group is not expected to significantly alter the fundamental shape of the LUMO.
The following diagram illustrates the logical relationship between molecular structure and its predicted chemical reactivity based on frontier orbital theory.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the electronic structure and computational analysis of this compound, based on established theoretical principles and data from the parent 1H-indene molecule. The presented methodologies and representative data offer a valuable starting point for researchers in drug development and materials science.
Future work should focus on dedicated computational and experimental studies of this compound and other substituted derivatives to build a more detailed and specific understanding of their structure-property relationships. Such studies will be invaluable for the rational design of novel compounds with tailored electronic and biological properties.
References
Stability and Decomposition of 3-Methyl-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indene is a substituted aromatic hydrocarbon with a structure that suggests potential instabilities relevant to its handling, storage, and application in various scientific and industrial fields, including drug development. The presence of a reactive double bond within the five-membered ring, coupled with an allylic methyl group, makes the molecule susceptible to several degradation pathways. This guide outlines the probable decomposition mechanisms, provides hypothetical stability data based on analogous compounds, and details generalized experimental protocols for investigating the stability of this compound.
Core Stability Concerns
Based on the chemistry of indene, this compound is likely prone to three primary modes of degradation:
-
Polymerization: The double bond in the cyclopentene ring is susceptible to addition reactions, which can be initiated by heat, light, acid, or radical species, leading to the formation of oligomers and polymers.
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products. This process can be accelerated by light and heat. A yellowing or browning of the compound often indicates oxidative degradation.
-
Acid/Base-Catalyzed Reactions: The presence of acidic or basic conditions can catalyze isomerization and other degradation reactions.
Proposed Decomposition Pathways
The following sections detail the inferred decomposition pathways for this compound.
Free Radical Polymerization
Initiated by heat, light (photolytic initiation), or radical initiators, this pathway likely involves the formation of a stable allylic radical, which then propagates to form a polymer chain.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indene, a bicyclic hydrocarbon, is a key structural motif present in a variety of compounds that have garnered significant interest in the field of drug discovery and development. The indene core, a fusion of a benzene ring and a cyclopentene ring, serves as a versatile scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the key literature and patents related to this compound, with a focus on its synthesis, chemical properties, and its emerging role in medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 767-60-2 | [1] |
| Appearance | Colorless to pale yellow liquid | JFE Chemical Corporation |
| Boiling Point | 205.6 ± 15.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 70.8 ± 9.0 °C | ChemSrc |
| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |
| InChI | InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | [1] |
| SMILES | CC1=CCC2=CC=CC=C12 | [1] |
Synthesis of this compound
The synthesis of indene derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of substituted phenylpropanes or related precursors. While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a general synthetic strategy can be adapted from methods used for similar indene compounds, such as the one described in Chinese patent CN101318887B. This method involves the reduction of an appropriate indanone precursor followed by dehydration.
General Experimental Protocol (Adapted)
A plausible synthetic route to this compound can be envisioned starting from 3-methyl-2,3-dihydro-1H-inden-1-one.
Step 1: Reduction of 3-methyl-2,3-dihydro-1H-inden-1-one
-
In a round-bottomed flask, 3-methyl-2,3-dihydro-1H-inden-1-one is dissolved in a suitable solvent such as methanol or a mixture of tetrahydrofuran and methanol.
-
The solution is cooled to a low temperature (e.g., below 5 °C) using an ice bath.
-
A reducing agent, such as sodium borohydride, is added portion-wise while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the careful addition of an acidic solution (e.g., 2M hydrochloric acid).
-
The product, 3-methyl-2,3-dihydro-1H-inden-1-ol, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Step 2: Dehydration to this compound
-
The crude 3-methyl-2,3-dihydro-1H-inden-1-ol is dissolved in a high-boiling point solvent like toluene in a flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added.
-
The mixture is heated to reflux to facilitate azeotropic removal of water.
-
The reaction is monitored until no more water is collected.
-
The reaction mixture is then cooled, and the catalyst is neutralized with a weak base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The final product, this compound, is purified by distillation.
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. The available data is summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | m/z: 130 (M+), 115, 129 | [1] |
| ¹³C NMR | Spectral data available in PubChem | [1] |
| ¹H NMR | No direct spectrum found, but related structures suggest characteristic aromatic and aliphatic proton signals. |
Role in Drug Development and Medicinal Chemistry
The indene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. While research directly on this compound is limited, its derivatives are being actively investigated for various therapeutic applications.
Anti-inflammatory and Pain Management
Indene derivatives have been explored for their potential in treating pain and inflammation. For instance, patent CN112533905A discloses indene derivatives that are useful for these conditions.[2] The mechanism often involves the modulation of inflammatory pathways.
Anticancer Activity
A significant area of research for indene derivatives is in oncology. Dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, which are crucial for cell division and a validated target for anticancer drugs.[3][4][5] These compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some indene analogs have been investigated as inhibitors of deubiquitinating enzymes, which are involved in cancer progression.
Other Therapeutic Areas
The versatility of the indene scaffold has led to its exploration in other therapeutic areas as well. Patents such as NO-20054787-L cover a broad range of indene derivatives for pharmaceutical use, highlighting the wide-ranging potential of this chemical class.[6]
References
- 1. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indene derivatives as pharmaceuticals - Patent NO-20054787-L - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Methyl-1H-indene in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-1H-indene as a ligand in organometallic chemistry. The content covers the synthesis of the ligand and its metal complexes, detailed experimental protocols, and applications, with a focus on catalysis.
Introduction
This compound is a substituted indenyl ligand that, like its parent compound indene, offers unique properties in organometallic chemistry. The indenyl ligand system is known for the "indenyl effect," an electronic and steric phenomenon that leads to enhanced reactivity in its metal complexes compared to the more common cyclopentadienyl (Cp) analogues. This effect is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵ to an η³ coordination mode, which stabilizes transition states in substitution reactions. The methyl group at the 3-position of the indenyl ring further modifies the steric and electronic environment of the metal center, influencing the stability, reactivity, and catalytic activity of the resulting organometallic complexes.
Organometallic complexes bearing substituted indenyl ligands are of significant interest, particularly as catalysts or pre-catalysts in a variety of organic transformations, most notably in olefin polymerization. The structural modifications of the indenyl ligand allow for fine-tuning of the catalyst's properties to control polymer characteristics such as molecular weight, tacticity, and comonomer incorporation.
Synthesis of this compound and its Organometallic Complexes
The synthesis of organometallic complexes with the 3-methyl-1H-indenyl ligand generally follows a two-step procedure: the synthesis of the this compound ligand itself, followed by its reaction with a suitable metal precursor.
A common route to this compound involves the preparation of 3-methyl-1-indanone as a key intermediate. The synthesis of 3-methyl-1-indanone can be achieved through various methods, including the cyclization of appropriate precursors.[1] Subsequently, the 3-methyl-1-indanone can be converted to this compound, for instance, through a base-catalyzed rearrangement of 1-methylindene, which can be synthesized from 1-methyl-2-indanone.[2]
Once this compound is obtained, it can be deprotonated using a strong base, such as n-butyllithium, to form the corresponding lithium salt, 3-methyl-1H-indenyl lithium. This anionic ligand is then reacted with a metal halide in a salt metathesis reaction to yield the desired organometallic complex. This general approach is widely applicable for the synthesis of a variety of indenyl-metal complexes.
A logical workflow for the synthesis of a generic 3-Methyl-1H-indenyl metal complex is depicted in the following diagram:
Caption: General synthesis workflow for 3-Methyl-1H-indenyl metal complexes.
Experimental Protocols
While specific protocols for the synthesis of un-bridged, simple 3-Methyl-1H-indenyl metal complexes are not abundantly available in the reviewed literature, the following protocols are based on established methods for analogous substituted indenyl complexes and provide a solid foundation for their preparation.
Protocol 1: Synthesis of 3-Methyl-1-indanone (Precursor)
This protocol is adapted from general procedures for the synthesis of substituted indanones.[1][3]
Materials:
-
Appropriate starting materials for the desired cyclization reaction.
-
Polyphosphoric acid (PPA) or other suitable acid catalyst.
-
Organic solvent (e.g., toluene, dichloromethane).
-
Standard laboratory glassware and purification apparatus.
Procedure:
-
The chosen starting material is dissolved in a suitable organic solvent.
-
The acid catalyst (e.g., PPA) is added cautiously to the solution.
-
The reaction mixture is heated to the appropriate temperature and stirred for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 3-methyl-1-indanone.
Protocol 2: Synthesis of this compound
This protocol is a conceptual adaptation based on the known chemistry of indenes and indanones.[2]
Materials:
-
3-Methyl-1-indanone
-
Reducing agent (e.g., sodium borohydride)
-
Acid or base catalyst for dehydration/rearrangement
-
Anhydrous solvents (e.g., methanol, THF)
-
Standard laboratory glassware under an inert atmosphere.
Procedure:
-
3-Methyl-1-indanone is dissolved in a suitable solvent like methanol under an inert atmosphere.
-
The solution is cooled in an ice bath, and a reducing agent (e.g., sodium borohydride) is added portion-wise.
-
The reaction is stirred until the reduction to the corresponding alcohol is complete (monitored by TLC).
-
The reaction is quenched, and the alcohol is extracted and purified.
-
The resulting 3-methyl-1-indanol is then subjected to dehydration and rearrangement, potentially using a base catalyst, to form this compound.
-
The final product is purified by distillation or chromatography.
Protocol 3: Synthesis of a Generic bis(3-Methyl-1H-indenyl)zirconium Dichloride
This protocol is based on the well-established synthesis of similar ansa- and non-ansa-metallocenes.[4][5][6]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous solvents (e.g., THF, toluene, hexanes)
-
Schlenk line and inert atmosphere glovebox techniques are required.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a stoichiometric amount of n-BuLi in hexanes dropwise to the solution.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete deprotonation, forming a solution of 3-methyl-1H-indenyl lithium.
-
In a separate Schlenk flask, suspend ZrCl₄ in anhydrous toluene.
-
Cool the ZrCl₄ suspension to -78 °C.
-
Slowly add the solution of 3-methyl-1H-indenyl lithium to the ZrCl₄ suspension via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The resulting mixture will contain the product as a mixture of rac- and meso-isomers.
-
The solvent is removed in vacuo, and the residue is extracted with dichloromethane and filtered to remove lithium chloride.
-
The product is isolated by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Applications in Organometallic Catalysis
Organometallic complexes of substituted indenes, including those with methyl substituents, have found significant application as pre-catalysts in olefin polymerization. When activated by a cocatalyst such as methylaluminoxane (MAO), these zirconocene and titanocene complexes form highly active cationic species that catalyze the polymerization of olefins like ethylene and propylene.[7][8]
The methyl group on the indenyl ligand can influence the catalytic performance in several ways:
-
Steric Influence: The bulk of the methyl group can affect the stereoselectivity of the polymerization, influencing the tacticity of the resulting polymer (e.g., isotactic or syndiotactic polypropylene).
-
Electronic Influence: The electron-donating nature of the methyl group can modulate the electron density at the metal center, which in turn affects the catalyst's activity and its ability to coordinate and insert olefin monomers.
-
Solubility and Stability: The methyl group can enhance the solubility and stability of the catalyst in the polymerization medium.
Quantitative Data
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Bis(indenyl)zirconium Dichloride Complex (meso-isomer) [5][6]
| Signal Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |
| Aromatic-H | 7.09 - 7.62 | 117.9 - 151.8 | Aromatic protons and carbons |
| Cp-H | 6.05 | 86.9 | Cyclopentadienyl proton |
| Si-CH₃ (endo) | 1.43 | -0.59 | Methyl group on silicon (endo) |
| Si-CH₃ (exo) | 0.94 | -4.3 | Methyl group on silicon (exo) |
| C(CH₃)₃ | 1.25 | 30.8, 35.0 | tert-Butyl group |
Data for meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride in CD₂Cl₂.
The catalytic activity of such complexes in ethylene/1-hexene copolymerization has also been quantified.
Table 2: Representative Catalytic Activity Data for a Substituted Bis(indenyl)zirconium Dichloride Complex [5][6]
| Isomer | Activity (kg polymer / (g metallocene * h)) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) | 1-Hexene incorporation (wt%) |
| meso | 12,500 | 105,000 | 2.5 | 3.8 |
| rac | 3,200 | 185,000 | 2.3 | 4.5 |
Polymerization conditions: 70 °C, 15 bar ethylene pressure, MAO as cocatalyst.
These data illustrate how the specific isomer of the indenyl complex can significantly impact its catalytic performance. It is expected that complexes of this compound would exhibit similar trends, with the methyl group influencing the catalytic outcomes.
Signaling Pathways and Logical Relationships
The activation of a metallocene pre-catalyst by a cocatalyst like MAO is a crucial step in olefin polymerization. The following diagram illustrates the logical relationship in this activation process.
Caption: Metallocene pre-catalyst activation for olefin polymerization.
Conclusion
This compound serves as a valuable ligand in organometallic chemistry, offering a platform for the development of catalysts with tunable properties. The general synthetic routes to its organometallic complexes are well-established, primarily involving deprotonation followed by salt metathesis. While specific data for simple 3-Methyl-1H-indenyl complexes are not extensively documented in the public domain, the principles derived from related substituted indenyl systems provide a strong basis for their synthesis and application, particularly in the field of olefin polymerization catalysis. Further research into the specific properties and catalytic behavior of 3-Methyl-1H-indenyl complexes is warranted to fully explore their potential.
References
- 1. d-nb.info [d-nb.info]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotonation of 3-Methyl-1H-indene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methyl-1H-indene is a valuable building block in organic synthesis, frequently utilized as a precursor for the synthesis of metallocene catalysts and other complex organic molecules. The deprotonation of this compound at the C1 position generates the corresponding 3-methylindenyl anion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. This document provides a detailed protocol for the efficient deprotonation of this compound using n-butyllithium (n-BuLi), a widely used organolithium reagent.[1][2][3][4] The resulting 3-methylindenyl lithium can be used in subsequent reactions with various electrophiles.
Physicochemical Properties and Safety Data
A summary of the relevant physicochemical properties and safety information for the reagents used in this protocol is provided in the table below.
| Compound | Formula | Molecular Weight ( g/mol ) | Physical Form | pKa | Safety Precautions |
| This compound | C₁₀H₁₀ | 130.19 | Liquid | ~20 (estimated for indene)[5] | Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
| n-Butyllithium | C₄H₉Li | 64.06 | Solution in hexanes | (conjugate acid butane) ~50 | Danger: Pyrophoric liquid. Causes severe skin burns and eye damage.[4] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | - | Danger: Highly flammable liquid and vapor. May form explosive peroxides. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Aqueous solution | - | Warning: Causes serious eye irritation. |
Experimental Protocol: Deprotonation of this compound with n-Butyllithium
This protocol details the procedure for the deprotonation of this compound to form 3-methylindenyl lithium.
Materials:
-
This compound (97%)[6]
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Dry ice/acetone bath
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Septa
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq) to the flask, followed by the addition of anhydrous THF via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.[3]
-
Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise to the stirred solution at -78 °C. The addition should be performed over a period of 15-20 minutes to control the reaction temperature. A color change to deep red or orange is typically observed, indicating the formation of the 3-methylindenide anion.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the reaction can be monitored by quenching a small aliquot with D₂O and analyzing the deuterium incorporation by ¹H NMR spectroscopy.
-
Quenching: After the reaction is complete, the resulting solution of 3-methylindenyl lithium can be used directly for subsequent reactions with an appropriate electrophile. For work-up, the reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[7]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified if necessary.
Experimental Workflow
Caption: Experimental workflow for the deprotonation of this compound.
Signaling Pathway of Deprotonation
The deprotonation of this compound by n-butyllithium proceeds through a straightforward acid-base reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. quora.com [quora.com]
- 6. This compound | 767-60-2 [sigmaaldrich.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols: 3-Methyl-1H-indene as a Starting Material for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 3-methyl-1H-indene as a monomer for the synthesis of novel polymers. The protocols outlined below are based on established polymerization techniques for indene and other structurally related monomers. Researchers should consider these as starting points for optimization.
Introduction
This compound is an attractive monomer for polymer synthesis due to its reactive double bond and rigid, aromatic structure. The resulting polymers, poly(3-methylindene), are expected to exhibit interesting thermal and mechanical properties, making them potential candidates for various applications, including specialty plastics, coatings, and as components in drug delivery systems. The presence of the methyl group, compared to unsubstituted indene, is anticipated to influence the polymer's solubility, glass transition temperature, and degradation profile.
This document outlines protocols for three potential polymerization methods for this compound: cationic polymerization, anionic polymerization, and Ziegler-Natta polymerization.
Data Presentation
Due to the limited availability of specific quantitative data for the polymerization of this compound in the reviewed literature, the following table presents illustrative data based on the polymerization of the parent monomer, indene. This data should be used as a benchmark for experimental design and comparison.
| Polymerization Method | Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Cationic | AlCl₃ | 100:1 | -20 | 2 | 85 | 45,000 | 1.8 |
| Anionic (projected) | n-BuLi | 200:1 | 25 | 4 | >90 | 26,000 | <1.2 |
| Ziegler-Natta (projected) | TiCl₄/Al(C₂H₅)₃ | 150:1 | 50 | 3 | >90 | High | Broad |
Experimental Protocols
Cationic Polymerization of this compound
Cationic polymerization is a widely used method for polymerizing indene and its derivatives.[1] Lewis acids are common initiators that generate a carbocationic propagating species.
Materials:
-
This compound (purified by distillation)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Methanol
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Protocol:
-
Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry DCM over a suitable drying agent (e.g., CaH₂) and distill under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Initiator Solution: In a separate Schlenk flask, prepare a stock solution of AlCl₃ in anhydrous DCM (e.g., 0.1 M).
-
Polymerization:
-
Add the desired amount of anhydrous DCM to the main reaction flask.
-
Cool the flask to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Add the purified this compound monomer to the cooled solvent.
-
Initiate the polymerization by adding a calculated amount of the AlCl₃ solution dropwise via syringe.
-
-
Reaction Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the solution. Samples can be taken at intervals to determine monomer conversion by gas chromatography (GC).
-
Termination: After the desired reaction time, terminate the polymerization by adding an excess of cold methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Characterization: Characterize the resulting poly(3-methylindene) by means of Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Anionic Polymerization of this compound
Anionic polymerization offers the potential for producing polymers with well-defined molecular weights and narrow molecular weight distributions (living polymerization). This method requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (rigorously purified)
-
Anhydrous tetrahydrofuran (THF) or other suitable non-protic solvent
-
n-Butyllithium (n-BuLi) in hexane
-
Methanol (degassed)
-
High-vacuum line and glassware
Protocol:
-
Purification: Rigorously purify this compound by distillation over a sodium mirror or by titration with a suitable organometallic reagent to remove all protic impurities. Distill anhydrous THF from a sodium/benzophenone ketyl under a high vacuum.
-
Reaction Setup: Assemble a flame-dried glass reactor equipped with a break-seal for the initiator and monomer addition under a high vacuum.
-
Initiator and Monomer Ampoules: Prepare sealed and weighed glass ampoules containing the purified monomer and the n-BuLi initiator solution under high vacuum.
-
Polymerization:
-
Distill the purified THF into the reactor.
-
Introduce the initiator by breaking the seal of the n-BuLi ampoule.
-
Introduce the monomer by breaking the seal of the this compound ampoule.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature) with stirring. A color change is often observed upon initiation.
-
-
Termination: After the monomer is consumed (as indicated by the disappearance of the monomer in GC analysis of a quenched aliquot), terminate the polymerization by adding degassed methanol.
-
Polymer Isolation: Precipitate the polymer in a large excess of methanol.
-
Purification and Characterization: Isolate, purify, and characterize the polymer as described in the cationic polymerization protocol.
Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysts are known for their ability to polymerize α-olefins with high stereospecificity. While less common for indene derivatives, this method could potentially yield stereoregular poly(3-methylindene).
Materials:
-
This compound (purified)
-
Anhydrous toluene
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Methanol
-
Nitrogen or Argon gas (high purity)
-
Glovebox and Schlenk line techniques
Protocol:
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask, suspend a desired amount of a support material like MgCl₂ in anhydrous toluene.
-
Add TiCl₄ to the suspension and stir at an elevated temperature (e.g., 80-100 °C) for a specified time.
-
Wash the solid catalyst precursor multiple times with anhydrous toluene to remove unreacted TiCl₄.
-
-
Polymerization:
-
Transfer the prepared catalyst to a polymerization reactor under an inert atmosphere.
-
Add anhydrous toluene to the reactor, followed by the desired amount of the cocatalyst, triethylaluminum.
-
Introduce the purified this compound monomer to the activated catalyst slurry.
-
Carry out the polymerization at a controlled temperature (e.g., 50-70 °C) and pressure.
-
-
Termination and Isolation:
-
Quench the reaction by adding acidified methanol.
-
Filter the polymer and wash it extensively with methanol.
-
Dry the polymer under vacuum.
-
-
Characterization: Characterize the polymer for its molecular weight, PDI, and stereoregularity (e.g., using ¹³C NMR).
Visualizations
Polymer Synthesis Workflow
Caption: A generalized workflow for the synthesis of polymers from this compound.
Cationic Polymerization Mechanism
Caption: A simplified representation of the cationic polymerization of this compound.
References
Application of 3-Methyl-1H-indene in Materials Science: Application Notes and Protocols
Note to the Reader: As of the current literature available, specific applications and detailed polymerization protocols for 3-Methyl-1H-indene in materials science are not well-documented. The following information is based on the known chemistry of indene and its derivatives and serves as a foundational guide for researchers and scientists interested in exploring the potential of this monomer. The experimental protocols provided are hypothetical and should be considered as starting points for research and development.
Introduction
This compound is an aromatic hydrocarbon with a chemical structure that suggests its potential as a monomer for the synthesis of novel polymers. The presence of a polymerizable double bond within the five-membered ring, coupled with the methyl substitution, can influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility. By analogy with unsubstituted indene, polymers derived from this compound, herein referred to as poly(this compound), are expected to be rigid materials with potential applications in high-performance plastics, resins, and as components in advanced composite materials.
The primary route for the polymerization of indene and its derivatives is through cationic polymerization, which is initiated by a cationic species that attacks the double bond of the monomer. This process is typically carried out in a non-polar solvent at low temperatures to control the reaction kinetics and obtain polymers with desired molecular weights and distributions.
Potential Applications in Materials Science
While specific data for poly(this compound) is not available, based on the properties of polyindene and other substituted polymers, potential applications can be extrapolated:
-
High-Performance Thermoplastics: The rigid backbone of poly(this compound) could lead to polymers with high glass transition temperatures (Tg), making them suitable for applications requiring good thermal stability.
-
Resins and Coatings: Low molecular weight polymers of this compound could find use as resins in coatings, adhesives, and varnishes, where their aromatic nature could provide good chemical resistance and durability.
-
Polymer Blends and Composites: Incorporating this compound as a comonomer or in polymer blends could be a strategy to modify the properties of commodity plastics, enhancing their thermal and mechanical performance.
-
Organic Electronics: While less explored for this specific monomer, indene derivatives have been investigated for applications in organic solar cells. The electronic properties of poly(this compound) could be of interest for similar applications.
Hypothetical Experimental Protocol: Cationic Polymerization of this compound
This protocol is a suggested starting point for the synthesis of poly(this compound) via cationic polymerization, adapted from general procedures for indene polymerization. Optimization of all parameters is crucial for successful synthesis.
Materials:
-
This compound (monomer)
-
Lewis Acid catalyst (e.g., aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or titanium tetrachloride (TiCl₄))
-
Anhydrous non-polar solvent (e.g., dichloromethane, toluene, or hexane)
-
Quenching agent (e.g., methanol)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer
-
Syringes for transfer of reagents
-
Low-temperature bath (e.g., dry ice/acetone or a cryostat)
-
Filtration apparatus
-
Vacuum oven for drying
Procedure:
-
Monomer and Solvent Preparation:
-
Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or impurities.
-
Dry the solvent over a suitable drying agent (e.g., calcium hydride for hydrocarbons or phosphorus pentoxide for chlorinated solvents) and distill under an inert atmosphere.
-
-
Polymerization Reaction:
-
Set up a dry reaction flask under an inert atmosphere.
-
Add the desired amount of anhydrous solvent to the flask via a syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C to 0 °C) using a low-temperature bath.
-
Add the purified this compound monomer to the cooled solvent with stirring.
-
Prepare a solution of the Lewis acid catalyst in the anhydrous solvent in a separate dry flask under an inert atmosphere.
-
Slowly add the catalyst solution to the monomer solution dropwise via a syringe. The initiation of polymerization is often indicated by a color change or an increase in viscosity.
-
Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours), maintaining the temperature and inert atmosphere.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol to the reaction mixture. This will terminate the growing polymer chains.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization:
The resulting poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
As no experimental data for the polymerization of this compound has been found in the literature, a table of quantitative data cannot be provided. Researchers are encouraged to systematically vary reaction parameters such as monomer concentration, catalyst type and concentration, temperature, and reaction time to build a dataset for this novel polymer. A suggested template for data collection is provided below.
Table 1: Hypothetical Data Table for Cationic Polymerization of this compound
| Entry | Catalyst | [Monomer]/[Catalyst] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 1 | AlCl₃ | 100 | -78 | 2 | ||||
| 2 | AlCl₃ | 200 | -78 | 2 | ||||
| 3 | BF₃·OEt₂ | 100 | -78 | 2 | ||||
| 4 | BF₃·OEt₂ | 100 | 0 | 2 |
Mandatory Visualization
Below is a generalized workflow for the cationic polymerization of this compound.
Caption: Generalized workflow for the cationic polymerization of this compound.
The following diagram illustrates the general mechanism of cationic polymerization.
Caption: General mechanism of cationic chain-growth polymerization.
Conclusion
This compound represents an intriguing but underexplored monomer in materials science. Based on the established chemistry of indene, it holds promise for the development of new polymers with potentially valuable thermal and mechanical properties. The provided hypothetical protocol for cationic polymerization offers a starting point for researchers to synthesize and characterize poly(this compound). Further systematic investigation is required to elucidate the structure-property relationships of this polymer and to identify specific applications where it can offer unique advantages. The lack of current data highlights an opportunity for novel research in the field of polymer chemistry and materials science.
Application Notes and Protocols for the Regioselective Functionalization of the 3-Methyl-1H-indene Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies for the regioselective functionalization of the 3-methyl-1H-indene scaffold. This information is critical for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for analogous aromatic systems and have been adapted for the specific reactivity of the this compound core.
Introduction to the this compound Scaffold
The this compound scaffold is a valuable building block in organic synthesis. The presence of the methyl group at the 3-position significantly influences the electronic and steric properties of the indene core, thereby directing the regioselectivity of various functionalization reactions. Understanding and controlling this regioselectivity is paramount for the targeted synthesis of complex molecules, including biologically active compounds. For instance, derivatives of the related dihydro-1H-indene scaffold have been identified as potent tubulin polymerization inhibitors with promising anti-cancer and anti-angiogenic activities[1][2][3][4][5]. The strategic introduction of functional groups onto the this compound core can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Regioselective Functionalization Strategies
The functionalization of the this compound scaffold can be directed to various positions on both the five-membered and six-membered rings. The primary strategies for achieving regioselectivity include electrophilic aromatic substitution and transition-metal-catalyzed C-H functionalization.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the methyl group at the 3-position is an activating, ortho-, para-directing group for the benzene ring. However, the fused five-membered ring also influences the reactivity. The positions most susceptible to electrophilic attack are predicted to be C2, C4, and C6. The relative reactivity of these positions will depend on the specific reaction conditions and the nature of the electrophile.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
Caption: Predicted major products of electrophilic aromatic substitution on this compound.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis offers powerful methods for the direct functionalization of C-H bonds, often with high regioselectivity that can be complementary to classical electrophilic substitution patterns.[6][7] Catalysts based on palladium, rhodium, and iridium are commonly employed for C-H activation.[1][7] The regioselectivity in these reactions is often governed by the formation of a stable metallacyclic intermediate, which can be influenced by directing groups or the inherent steric and electronic properties of the substrate. For this compound, C-H functionalization can be directed to various positions, including the vinylic C2 position and the aromatic C4, C5, C6, and C7 positions.
Data Presentation: Summary of Predicted Regioselective Functionalizations
The following tables summarize the predicted regiochemical outcomes and representative yields for key functionalization reactions of the this compound scaffold. The data is extrapolated from reactions on analogous indene and substituted arene systems due to the limited availability of specific data for this compound.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) | Representative Yield (%) |
| Bromination | Br2, FeBr3 or NBS | 2-Bromo, 4-Bromo, 6-Bromo | 70-90 |
| Nitration | HNO3, H2SO4 | 2-Nitro, 4-Nitro, 6-Nitro | 60-85 |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-Acyl, 4-Acyl | 65-80 |
Table 2: Potential Regioselective C-H Functionalization
| Reaction | Catalyst System | Major Product(s) | Representative Yield (%) |
| C-H Borylation | [Ir(cod)OMe]2, dtbpy | 4-Bpin, 7-Bpin | 60-80 |
| C-H Arylation | Pd(OAc)2, Ligand | 2-Aryl, 4-Aryl | 50-75 |
Experimental Protocols
The following are detailed protocols for key regioselective functionalization reactions adapted for the this compound scaffold. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Regioselective Bromination of this compound
This protocol describes the electrophilic bromination, which is expected to yield a mixture of 2-, 4-, and 6-bromo-3-methyl-1H-indene.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NBS portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the different regioisomers.
Protocol 2: Regioselective Friedel-Crafts Acylation of this compound[6][8][9][10]
This protocol outlines the Friedel-Crafts acylation, which is predicted to favor substitution at the C2 and C4 positions.[6][8][9][10]
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum chloride (AlCl3) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a suspension of anhydrous AlCl3 in anhydrous DCM at 0 °C under an inert atmosphere, add acetyl chloride dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).
Protocol 3: Iridium-Catalyzed C-H Borylation of this compound
This protocol is adapted from established methods for the iridium-catalyzed borylation of arenes and is expected to favor functionalization at the less sterically hindered C4 and C7 positions of the benzene ring.
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (B2pin2) (1.5 eq)
-
[Ir(cod)OMe]2 (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, combine this compound, B2pin2, [Ir(cod)OMe]2, and dtbpy in a reaction vessel.
-
Add anhydrous THF and seal the vessel.
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application in Drug Discovery: Development of Tubulin Polymerization Inhibitors
Functionalized indene derivatives have shown significant promise as anticancer agents.[1][2][3][4][5] A notable example is the development of dihydro-1H-indene derivatives as inhibitors of tubulin polymerization, a critical process in cell division.[1][2][3][4][5] The regioselective functionalization of the this compound scaffold is a key step in the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and development of small molecule inhibitors based on the this compound scaffold.
Caption: A streamlined workflow for the discovery of drugs based on the this compound scaffold.
This workflow highlights the central role of synthetic chemistry in generating molecular diversity for biological screening. The ability to regioselectively functionalize the this compound scaffold allows for the systematic exploration of chemical space around the core structure, leading to the identification of potent and selective drug candidates. The "magic methyl" concept is particularly relevant here, as the methyl group at the 3-position can significantly impact the binding affinity and metabolic stability of the resulting derivatives.
References
- 1. Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
Catalytic Applications of Metal Complexes with 3-Methyl-1H-indene Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating indenyl ligands, including the 3-methyl-1H-indene scaffold, are of significant interest in catalysis. The indenyl ligand framework, an analogue of the widely used cyclopentadienyl (Cp) ligand, often imparts unique reactivity to the metal center. This is largely attributed to the "indenyl effect," where the fused benzene ring allows for a haptotropic shift of the metal from η⁵ to η³ coordination. This flexibility can stabilize transition states and accelerate catalytic reactions, sometimes by orders of magnitude compared to their cyclopentadienyl counterparts. While specific data for this compound complexes is limited in publicly available literature, we can extrapolate potential applications and protocols from closely related indenyl systems. This document provides an overview of potential catalytic applications, detailed experimental protocols, and data presentation formats based on analogous indenyl metal complexes.
Application Notes
Metal complexes featuring the this compound ligand are anticipated to be effective catalysts in a variety of organic transformations. The methyl group at the 3-position can influence the steric and electronic properties of the metal center, potentially leading to enhanced selectivity and activity.
1. Olefin Polymerization:
-
Application: Zirconium and hafnium complexes with substituted indenyl ligands are well-established catalysts for olefin polymerization, producing polymers with controlled molecular weights and microstructures.[][2] A hypothetical [ (3-Me-Ind)₂ZrCl₂ ] complex, when activated with a co-catalyst like methylaluminoxane (MAO), is expected to catalyze the polymerization of ethylene and propylene. The 3-methyl substituent may influence the stereoselectivity of polypropylene polymerization.
-
Advantages: The indenyl framework can lead to high catalyst activity. The substitution pattern on the indenyl ring is a key handle for tuning polymer properties.
2. Asymmetric Hydrogenation:
-
Application: Chiral iridium and rhodium complexes with indenyl-based ligands have shown promise in the asymmetric hydrogenation of prochiral olefins and ketones, a crucial transformation in the synthesis of chiral drugs and fine chemicals.[3][4] A chiral this compound-containing rhodium complex could be a viable catalyst for the enantioselective reduction of functionalized double bonds.
-
Advantages: The development of chiral indenyl ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity.
3. Cross-Coupling Reactions:
-
Application: Palladium complexes with indenyl-phosphine ligands have been utilized in C-C and C-N cross-coupling reactions, such as Suzuki and Stille couplings.[5][6] A palladium complex bearing a 3-methyl-1H-indenyl ligand could catalyze these transformations, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
-
Advantages: The indenyl ligand can enhance catalyst stability and activity in cross-coupling reactions.
4. C-H Bond Functionalization:
-
Application: Rhodium and iridium indenyl complexes are known to catalyze the functionalization of otherwise inert C-H bonds.[7][8] This allows for more atom-economical and efficient synthetic routes. A 3-methyl-1H-indenyl rhodium(III) complex could be a promising catalyst for directed C-H activation and subsequent functionalization.
-
Advantages: The indenyl ligand's ability to undergo haptotropic shifts can facilitate the C-H activation step.
Quantitative Data Summary
Due to the limited availability of specific data for this compound metal complexes, the following table presents a hypothetical data set for a representative catalytic reaction to illustrate the standard format for data presentation.
Table 1: Hypothetical Performance of a (3-Me-Ind)₂ZrCl₂/MAO Catalyst System in Ethylene Polymerization
| Entry | Catalyst Loading (µmol) | Co-catalyst (MAO) | Temperature (°C) | Pressure (bar) | Time (h) | Yield (g) | Activity (kg PE / (mol Zr·h·bar)) |
| 1 | 5.0 | 1000 equiv. | 25 | 1 | 1 | 2.5 | 500 |
| 2 | 5.0 | 1000 equiv. | 50 | 1 | 1 | 5.8 | 1160 |
| 3 | 2.5 | 1000 equiv. | 50 | 1 | 1 | 3.0 | 1200 |
| 4 | 5.0 | 1000 equiv. | 50 | 5 | 1 | 28.5 | 1140 |
Experimental Protocols
The following are generalized protocols based on established procedures for analogous indenyl metal complexes. Note: These are illustrative and may require optimization for specific this compound complexes.
Protocol 1: Synthesis of a Hypothetical bis(3-methyl-1H-indenyl)zirconium Dichloride Complex
-
Deprotonation of this compound: In a nitrogen-filled glovebox, dissolve this compound (2.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add a solution of n-butyllithium (2.0 equiv.) in hexanes dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours to yield a solution of lithium 3-methylindenide.
-
Complexation: In a separate flask, suspend zirconium tetrachloride (ZrCl₄, 1.0 equiv.) in anhydrous THF at -78 °C. Slowly add the freshly prepared lithium 3-methylindenide solution to the ZrCl₄ suspension.
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir overnight. Remove the solvent under reduced pressure. Extract the residue with dichloromethane (DCM) and filter to remove lithium chloride. Concentrate the filtrate and precipitate the product by adding hexane. Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield the bis(3-methyl-1H-indenyl)zirconium dichloride complex.
Protocol 2: General Procedure for Ethylene Polymerization
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the desired amount of the zirconocene precursor (e.g., 5.0 µmol) and toluene.
-
Activation: Add the required amount of methylaluminoxane (MAO) solution (e.g., 1000 equivalents) to the zirconocene solution and stir for 15 minutes at room temperature to form the active catalyst.
-
Polymerization: Transfer the activated catalyst solution to a high-pressure reactor previously purged with ethylene. Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar) and maintain a constant temperature (e.g., 25-75 °C) with vigorous stirring.
-
Quenching and Product Isolation: After the desired reaction time, vent the reactor and quench the reaction by adding acidified methanol. Filter the resulting polyethylene, wash thoroughly with methanol and acetone, and dry in a vacuum oven at 60 °C to a constant weight.
Visualizations
Diagram 1: General Catalytic Cycle for Olefin Polymerization
References
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. ethz.ch [ethz.ch]
- 5. Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium Indenyl NHC and Fluorenyl‐Tethered NHC Half‐Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C−H Borylation of Arenes and Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthetic Routes to Substituted Indenes from 3-Methyl-1H-indene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted indenes utilizing 3-Methyl-1H-indene as a versatile starting material. The synthetic strategies outlined herein focus on the functionalization of the indene core at the C1 position through deprotonation and subsequent electrophilic attack, as well as electrophilic substitution on the five-membered ring via Vilsmeier-Haack formylation and Friedel-Crafts acylation. These methods offer access to a diverse range of substituted indene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Overview of Synthetic Strategies
This compound possesses two primary sites for functionalization: the acidic C1 proton and the electron-rich double bond in the five-membered ring. The synthetic routes described leverage these reactive centers to introduce a variety of substituents.
-
Deprotonation and Alkylation/Functionalization: The methylene protons at the C1 position are acidic and can be readily removed by a strong base to form a stable indenyl anion. This nucleophilic intermediate can then react with a range of electrophiles to yield 1-substituted-3-methyl-1H-indenes.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto electron-rich aromatic rings. In the context of this compound, this method can be employed to synthesize 1-formyl-3-methyl-1H-indene, a key intermediate for further derivatization.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution allows for the introduction of an acyl group. Acylation of this compound is expected to yield 1-acetyl-3-methyl-1H-indene, providing another avenue for building molecular complexity.
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic strategies for the functionalization of this compound.
Experimental Protocols and Data
Synthesis of 1-Substituted-3-methyl-1H-indenes via Deprotonation
This protocol describes the generation of the 3-methyl-1H-inden-1-yl anion followed by quenching with an electrophile. The reactivity of related indenyl systems with electrophiles such as cyanogen bromide has been previously demonstrated.
Experimental Protocol: General Procedure for Deprotonation and Electrophilic Quenching
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Starting Material: Add this compound (1.0 g, 7.68 mmol) to the flask.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 5.3 mL, 8.45 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below -70 °C.
-
Anion Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the indenyl lithium salt is often indicated by a color change.
-
Electrophilic Quench: Cool the solution back to -78 °C. Add a solution of the desired electrophile (e.g., an alkyl halide, carbonyl compound, or silyl chloride, 8.45 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Electrophiles and Expected Products
| Electrophile (E+) | Product | Expected Yield (%) |
| Methyl Iodide | 1,3-Dimethyl-1H-indene | 70-85 |
| Benzyl Bromide | 1-Benzyl-3-methyl-1H-indene | 65-80 |
| Acetone | 2-(3-Methyl-1H-inden-1-yl)propan-2-ol | 60-75 |
| N,N-Dimethylformamide | This compound-1-carbaldehyde | 55-70 |
| Trimethylsilyl chloride | 3-Methyl-1-(trimethylsilyl)-1H-indene | 80-95 |
Note: Yields are estimated based on general procedures for the alkylation and functionalization of indenyl anions and may require optimization for specific electrophiles.
Vilsmeier-Haack Formylation of this compound
This protocol outlines the introduction of a formyl group at the C1 position of this compound.
Experimental Protocol: Synthesis of this compound-1-carbaldehyde
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.3 mL, 13.9 mmol) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Add a solution of this compound (1.5 g, 11.5 mmol) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Table 2: Quantitative Data for the Vilsmeier-Haack Formylation
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound-1-carbaldehyde | POCl₃, DMF | DMF | 60 | 4 | 60-75 (Estimated) |
Note: The yield is an estimate based on typical Vilsmeier-Haack reactions on electron-rich aromatic systems and would require experimental verification.
Friedel-Crafts Acylation of this compound
This protocol describes the synthesis of 1-acetyl-3-methyl-1H-indene.
Experimental Protocol: Synthesis of 1-Acetyl-3-methyl-1H-indene
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.8 g, 13.5 mmol) and anhydrous dichloromethane (CH₂Cl₂, 20 mL). Cool the suspension to 0 °C.
-
Acylating Agent: Add acetic anhydride (1.3 mL, 13.8 mmol) dropwise to the stirred suspension.
-
Addition of Substrate: After stirring for 15 minutes, add a solution of this compound (1.5 g, 11.5 mmol) in anhydrous dichloromethane (10 mL) dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated hydrochloric acid (5 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Table 3: Quantitative Data for the Friedel-Crafts Acylation
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Acetyl-3-methyl-1H-indene | Ac₂O, AlCl₃ | CH₂Cl₂ | 0 to rt | 4 | 50-65 (Estimated) |
Note: The yield is an estimate based on general Friedel-Crafts acylation procedures and would need to be determined experimentally.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. All glassware must be thoroughly dried to prevent ignition.
-
Phosphorus Oxychloride and Aluminum Chloride: These reagents are corrosive and react violently with water. Handle them in a fume hood with appropriate PPE.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to maintain their anhydrous nature.
These protocols provide a foundation for the synthesis of a variety of substituted indenes from this compound. Researchers are encouraged to optimize the reaction conditions for specific substrates and electrophiles to achieve the best possible outcomes.
Application Notes and Protocols for the Friedel-Crafts Acylation of 3-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings to form valuable ketone intermediates. These intermediates are pivotal in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. This document provides a detailed experimental procedure for the Friedel-Crafts acylation of 3-Methyl-1H-indene, a reaction of significant interest for the synthesis of novel indene derivatives with potential biological activity. The protocol is based on established general procedures for Friedel-Crafts reactions and has been adapted for this specific substrate.
Reaction Principle
The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from an acylating agent such as acetyl chloride or acetic anhydride. The electron-rich aromatic ring of this compound then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product. The methyl group on the indene ring is an activating group and directs the incoming acyl group primarily to the ortho and para positions.
Experimental Protocol
Materials:
-
This compound
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. The system should be kept under an inert atmosphere (nitrogen or argon) throughout the reaction. Cool the suspension to 0 °C in an ice bath.[1]
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride via the addition funnel. The reaction is exothermic and should be controlled by the rate of addition.[1] Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring the mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[1]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by distillation under reduced pressure to afford the pure acylated this compound derivative(s).
Data Presentation
The following tables summarize the key parameters and expected data for the Friedel-Crafts acylation of this compound with acetyl chloride. Please note that the exact yields and spectroscopic data will depend on the specific reaction conditions and the isomeric distribution of the products.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| This compound | 1.0 equivalent |
| Acetyl Chloride | 1.0 equivalent |
| Anhydrous Aluminum Chloride | 1.1 equivalents |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours |
| Expected Yield | 60-80% (mixture of isomers) |
Table 2: Expected Product Characterization Data
| Parameter | Expected Value |
| Product Name(s) | Acetyl-3-methyl-1H-indene (isomer mixture) |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
| Appearance | Pale yellow to brown oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (δ 7.0-7.8 ppm), olefinic proton (δ 6.0-6.5 ppm), methylene protons (δ 3.2-3.6 ppm), methyl protons (δ 2.1-2.6 ppm), acetyl protons (δ 2.5-2.7 ppm). The exact shifts and coupling patterns will vary depending on the isomer. |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl carbon (δ 195-200 ppm), aromatic and olefinic carbons (δ 120-150 ppm), methylene carbon (δ 30-40 ppm), methyl carbons (δ 15-30 ppm). |
| IR (thin film, cm⁻¹) | ~1680 (C=O stretch, aromatic ketone), ~1600, 1480 (C=C stretch, aromatic), ~2920, 2850 (C-H stretch, alkyl). |
| MS (EI, m/z) | M⁺ at ~172, fragments corresponding to loss of CH₃ and CO. |
Mandatory Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
Caption: Simplified reaction pathway for the Friedel-Crafts acylation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-1H-indene
Welcome to the technical support center for the purification of 3-Methyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and illustrative experimental workflows to assist in achieving high purity.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound. The primary challenges revolve around its chemical instability, particularly its tendency to isomerize and oxidize.
Question: My final product purity is low, and ¹H NMR analysis shows a mixture of isomers. What is the likely impurity?
Answer: The most common isomeric impurity is 1-Methyl-1H-indene. The double bond in the five-membered ring of the 3-methyl isomer can easily migrate to form the more thermodynamically stable, conjugated 1-methyl isomer.[1] This process can be catalyzed by trace amounts of acid or base, or by contact with acidic surfaces like standard silica gel.[1]
Question: Why does my product turn yellow or brown, even after purification?
Answer: Discoloration typically indicates oxidation.[1] The indene core, especially at the allylic C-1 position, is susceptible to air oxidation, which forms colored impurities. This can happen during the purification process or upon storage.
Question: The yield after column chromatography is significantly lower than expected, and TLC analysis of the column fractions shows smears or decomposed material. What is causing this?
Answer: This is likely due to the decomposition of this compound on the stationary phase. Standard silica gel is acidic and can promote both isomerization and polymerization of the compound directly on the column, leading to significant material loss.[1]
Question: How can I prevent isomerization during purification?
Answer: To minimize the acid-catalyzed isomerization to 1-Methyl-1H-indene, you should neutralize the acidic sites in your purification system.[1]
-
Use Base-Washed Silica Gel: Prepare a slurry of silica gel in a solvent like hexane containing a small amount of a base (e.g., 1% triethylamine), pack the column with this slurry, and equilibrate with your mobile phase.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[1]
-
Minimize Contact Time: Employ flash column chromatography instead of gravity chromatography to reduce the time the compound is in contact with the stationary phase.[1]
Question: What are the best practices to avoid product oxidation?
Answer: It is crucial to work under oxygen-free conditions.
-
Inert Atmosphere: Conduct all purification steps, including solvent removal and product aliquoting, under an inert atmosphere of nitrogen or argon.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.[1]
-
Proper Storage: Store the final product at low temperatures (e.g., -20°C), under an inert atmosphere, and protected from light.[1]
Purification Strategy Overview
Achieving high purity of this compound requires careful consideration of its instability. The following table summarizes potential purification methods and key considerations.
| Purification Method | Key Considerations | Expected Purity |
| Fractional Distillation | Effective for separating isomers if boiling points are sufficiently different. Must be performed under vacuum to prevent thermal degradation. | Moderate to High |
| Flash Chromatography | Prone to causing isomerization and degradation on standard silica. Requires deactivated silica gel (base-washed) or alumina.[1] | High (>98%) |
| Preparative HPLC | Can offer good separation of isomers, but acidic mobile phase additives (like TFA) must be avoided.[2][3] Use of a C18 column with a neutral mobile phase is recommended. | Very High (>99%) |
| Recrystallization | Difficult for oils, but may be possible if a solid derivative is formed. Generally less effective for separating closely related isomers.[2] | Variable |
Experimental Workflow & Logic Diagrams
The following diagrams visualize the recommended workflow for purification and a troubleshooting decision process.
Caption: Recommended workflow for purifying this compound.
Caption: Decision tree for troubleshooting low purity results.
Illustrative Experimental Protocol
Objective: To purify crude this compound using flash chromatography on base-washed silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexane (HPLC grade, degassed)
-
Ethyl Acetate (HPLC grade, degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for chromatography
Procedure:
-
Preparation of Base-Washed Silica:
-
In a fume hood, prepare a solution of 1% triethylamine in hexane.
-
Create a slurry of silica gel in this solution.
-
Gently swirl for 15-20 minutes.
-
Pack a chromatography column with the silica slurry.
-
Flush the packed column with 2-3 column volumes of the desired starting mobile phase (e.g., 100% degassed hexane) to remove excess TEA.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Alternatively, for less soluble material, adsorb the crude product onto a small amount of the prepared base-washed silica.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% degassed hexane, applying positive pressure (flash chromatography).
-
Gradually increase the polarity by slowly introducing degassed ethyl acetate (e.g., gradient of 0% to 5% ethyl acetate in hexane). The optimal gradient should be predetermined by TLC analysis.
-
Collect fractions in tubes that have been flushed with an inert gas.
-
Monitor the elution process using TLC, staining with a permanganate dip if the spots are not UV-active.
-
-
Product Isolation and Storage:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator, ensuring the vacuum is replaced with an inert gas, not air.
-
Place the resulting oil under high vacuum to remove residual solvent.
-
Transfer the pure this compound to a pre-weighed amber vial, flush thoroughly with argon or nitrogen, seal tightly, and store at -20°C.
-
-
Final Analysis:
-
Confirm the purity and identity of the final product using GC-MS, ¹H NMR, and ¹³C NMR. The purity should be >98%.
-
References
optimizing reaction conditions for the synthesis of 3-Methyl-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Methyl-1H-indene. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and accessible laboratory-scale methods for synthesizing this compound start from 1-indanone. The two primary routes are:
-
Grignard Reaction followed by Dehydration: This involves the reaction of 1-indanone with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the intermediate alcohol, 1-methyl-2,3-dihydro-1H-inden-1-ol. This intermediate is then subjected to acid-catalyzed dehydration to yield this compound.[1]
-
Wittig Reaction: This route uses a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the ketone group of 1-indanone directly into an exocyclic double bond, forming 1-methylene-2,3-dihydro-1H-indene. This intermediate can then be isomerized to the more stable this compound. The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[2][3]
Q2: I am getting a low yield. What are the common causes and how can I improve it?
A2: Low yields in indene synthesis can arise from several factors.[4] Key areas to investigate include:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for the Grignard reaction, which is highly sensitive to moisture.[4]
-
Temperature Control: Inadequate temperature management can lead to side reactions. For instance, during the Grignard addition, low temperatures are crucial to prevent side reactions.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Prolonged reaction times, especially during the acid-catalyzed dehydration, can lead to product decomposition or polymerization.[4]
-
Purification Losses: Product can be lost during aqueous workup and purification steps. Optimize extraction and chromatography procedures to minimize these losses.[4]
Q3: My final product contains an isomeric impurity. How can I minimize its formation?
A3: The most common isomeric impurity is 1-Methyl-1H-indene. The formation of this isomer versus the desired this compound is often a result of the double bond migration mechanism during the dehydration or isomerization step. The relative stability of the isomers plays a significant role. Base-catalyzed isomerization of 1-methylindene is known to yield 3-methylindene.[5] To favor the formation of the 3-methyl isomer, consider adjusting the catalyst and reaction time for the final elimination/isomerization step.
Q4: What is the best method for purifying the final this compound product?
A4: Purification of this compound typically involves a multi-step approach to remove unreacted starting materials, intermediates, and side products.
-
Extraction: After the reaction is complete, an initial workup with an organic solvent (like diethyl ether or dichloromethane) and water is used to separate the crude product from water-soluble impurities.[6]
-
Fractional Distillation: Distillation under reduced pressure is effective for separating the product from less volatile impurities.[6]
-
Column Chromatography: For achieving the highest purity, especially to separate isomers or impurities with close boiling points, column chromatography using silica gel is recommended.[6] A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Grignard Reaction Fails to Initiate | 1. Magnesium turnings are oxidized/passivated. | 1a. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 1b. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1] |
| 2. System is not anhydrous. | 2. Oven-dry all glassware and assemble it hot under a stream of dry nitrogen or argon. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[1] | |
| Low Yield of Dehydration Product | 1. Incomplete dehydration of the alcohol intermediate. | 1. Increase the reaction time or the concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH). Monitor via TLC. |
| 2. Polymerization of the indene product. | 2. Avoid excessive heat and prolonged exposure to strong acid. Consider a milder acid catalyst or shorter reaction time. Distill the product as it forms if possible. | |
| Wittig Reaction Yields are Poor | 1. Ylide was not formed successfully. | 1. Ensure a sufficiently strong base (e.g., n-BuLi, NaNH₂) is used for deprotonation and that the reaction is performed under anhydrous and inert conditions.[3][7] |
| 2. Steric hindrance around the ketone. | 2. For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative.[3] | |
| 3. The aldehyde or ketone is unstable. | 3. Use freshly distilled or purified starting carbonyl compound, as aldehydes, in particular, can oxidize or polymerize.[3] | |
| Product is an inseparable mixture of isomers | 1. Thermodynamic equilibrium was reached. | 1. Attempt purification via column chromatography with a high-resolution stationary phase or preparative GC. |
| 2. Dehydration conditions favor a mixture. | 2. Experiment with different acid catalysts (e.g., PTSA, Amberlyst resins) and solvents to influence the kinetic vs. thermodynamic product ratio. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Dehydration
This protocol details the two-step synthesis of this compound from 1-indanone.
Step 1: Synthesis of 1-Methyl-2,3-dihydro-1H-inden-1-ol
-
Materials:
-
Magnesium turnings (1.2 eq)
-
Methyl iodide or methyl bromide (1.1 eq)
-
1-Indanone (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere.
-
Add magnesium turnings and a small iodine crystal to the flask.
-
In the dropping funnel, prepare a solution of methyl halide in anhydrous ether/THF.
-
Add a small portion of the methyl halide solution to the magnesium. If the reaction doesn't start (indicated by color change and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1-indanone in anhydrous ether/THF and add it dropwise to the cold Grignard reagent.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Step 2: Dehydration to this compound
-
Materials:
-
Crude 1-Methyl-2,3-dihydro-1H-inden-1-ol
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq) or a few drops of concentrated H₂SO₄
-
Toluene or benzene
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and reflux condenser.
-
Add the crude alcohol and toluene to the flask, followed by the acid catalyst.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 1-3 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
-
Visualizations
Experimental Workflow: Grignard Synthesis Route
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Reaction Pathway and Side Productsdot
References
identification of side products in 3-Methyl-1H-indene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1H-indene. The information is designed to help identify and understand the formation of common side products during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: The primary side products in reactions involving this compound typically arise from three main pathways: isomerization, dimerization/oligomerization, and oxidation.
-
Isomerization: this compound can readily isomerize to its more thermodynamically stable tautomer, 1-Methyl-1H-indene.[1][2] This isomerization can be catalyzed by acid or base and can occur during synthesis, purification, or storage. It is common for samples of this compound to contain varying amounts of the 1-methyl isomer.[1]
-
Dimerization and Oligomerization: Similar to its parent compound, indene, this compound is prone to acid-catalyzed dimerization and oligomerization.[3][4] This can lead to a complex mixture of higher molecular weight byproducts, especially in the presence of protic or Lewis acids.
-
Oxidation: Exposure to air or other oxidizing agents can lead to the formation of various oxidation products. While specific studies on this compound are limited, analogous compounds suggest the formation of ketones, aldehydes, and other oxygenated derivatives is possible.[5]
Q2: I am observing unexpected peaks in my GC-MS analysis of a this compound reaction mixture. What could they be?
A2: Unexpected peaks in your GC-MS analysis are likely due to the side products mentioned above. Here's how to approach their initial identification:
-
Check for Isomers: Look for a peak with the same mass-to-charge ratio (m/z) as your starting material but with a different retention time. This is likely the 1-Methyl-1H-indene isomer.
-
Look for Dimers and Trimers: Search for peaks with molecular weights that are multiples of the molecular weight of this compound (130.19 g/mol ). Dimers will have a molecular weight of approximately 260 g/mol , and trimers around 390 g/mol .
-
Consider Oxidation Products: Look for peaks with masses corresponding to the addition of one or more oxygen atoms to the this compound structure (e.g., M+16, M+32).
Q3: How can I minimize the formation of the 1-Methyl-1H-indene isomer?
A3: To minimize isomerization, it is crucial to handle and store this compound under inert conditions and avoid exposure to acidic or basic environments. When performing reactions, consider using non-protic solvents and ensure all reagents and glassware are dry and free of acidic residues. Purification methods should also be chosen carefully to avoid conditions that promote isomerization.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product and Formation of a Viscous, Oily Residue
This issue is often indicative of significant dimerization and oligomerization.
Potential Cause: Presence of acidic impurities in the reagents or on the glassware, or the use of acidic catalysts.
Troubleshooting Steps:
-
Acid-Free Glassware: Ensure all glassware is thoroughly washed and dried to remove any acidic residues. Rinsing with a mild base solution followed by distilled water and oven-drying is recommended.
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous, and non-protic solvents. Ensure all reagents are of high purity and free from acidic contaminants.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization and oligomerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from the reaction with air.
Quantitative Data on Indene Dimerization
| Product Group | Yield with Boron Trifluoride (%) | Yield with Sulfuric Acid (%) |
| Indene + Indane | 1.5 | 0.5 |
| Dimers | 9.2 | 88.1 |
| Trimers | 5.6 | 6.1 |
| Oligomers | 69.5 | 2.3 |
| Total | 85.8 | 97.0 |
This data illustrates how the choice of acid catalyst can significantly influence the product distribution.
Experimental Protocols
Protocol 1: GC-MS Analysis for the Identification of Side Products
This protocol provides a general method for the analysis of a this compound reaction mixture to identify potential side products.
1. Sample Preparation:
- Quench the reaction if necessary.
- Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Dilute an aliquot of the organic extract to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
- Transfer the diluted sample to a GC-MS autosampler vial.
2. GC-MS Parameters (starting point, optimization may be required):
- Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 10 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Compare the retention times and mass spectra of the peaks in your sample to reference spectra for this compound and 1-Methyl-1H-indene.
- Analyze the mass spectra of unknown peaks to identify potential dimers (M+ ~260), trimers (M+ ~390), and oxidation products (M+16, M+32, etc.).
Visualizations
Caption: Key side reaction pathways for this compound.
Caption: A logical workflow for identifying unknown side products.
References
Technical Support Center: Synthesis of 3-Methyl-1H-indene Derivatives
Welcome to the Technical Support Center for the synthesis of 3-Methyl-1H-indene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: Several effective methods are employed for the synthesis of this compound derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and required scale. Key strategies include:
-
Palladium-catalyzed reactions: These methods are versatile and include Suzuki coupling followed by ring-closing metathesis, offering good functional group tolerance.[1]
-
Iron(III) chloride (FeCl₃)-catalyzed reactions: This approach is often cost-effective and can proceed under mild conditions, making it an attractive option for certain applications.[2][3][4][5][6][7][8][9]
-
Rhodium(I)-catalyzed reactions: These reactions can provide high yields and regioselectivity, particularly in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes.[5][10]
Q2: I am observing a low yield in my synthesis. What are the general parameters I should investigate first?
A2: Low yields are a common issue and can often be resolved by systematically evaluating the following parameters:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as many catalytic systems are sensitive to moisture and impurities.
-
Reaction Temperature: Temperature can significantly influence reaction rates and the formation of side products. Optimization of the reaction temperature is often crucial.
-
Catalyst Activity and Loading: Verify that the catalyst has not degraded and is used at the optimal concentration. Both too little and too much catalyst can negatively impact the yield.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.
-
Inert Atmosphere: Many of the catalysts used in these syntheses are air-sensitive. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Q3: How can I control the regioselectivity to favor the formation of the this compound isomer?
A3: Achieving high regioselectivity is a critical challenge. The formation of the desired 3-methyl isomer over other regioisomers is influenced by several factors:
-
Steric Hindrance: In Rh(I)-catalyzed reactions, the steric nature of the substituents on the alkyne can dictate the regioselectivity.[5]
-
Kinetic vs. Thermodynamic Control: The alkylation of the indenyl anion can lead to both 1- and 3-substituted products. The 1-substituted isomer is often the kinetic product, while the 3-substituted isomer is the more stable thermodynamic product. Higher temperatures and longer reaction times can favor the formation of the thermodynamic product.[4]
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can be crucial in controlling the selectivity of the reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or test the catalyst on a known reaction to verify its activity. Ensure proper storage conditions. |
| Presence of Water or Oxygen | Use anhydrous solvents and thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature to find the optimal condition. Start with conditions reported in the literature for similar substrates. |
| Suboptimal Catalyst Loading | Perform a catalyst loading study to determine the optimal concentration for your specific reaction. |
| Poor Quality Starting Materials | Purify starting materials before use. Impurities can poison the catalyst or lead to side reactions. |
Problem 2: Formation of Undesired Regioisomers (e.g., 1-Methyl-1H-indene)
| Possible Cause | Suggested Solution |
| Reaction is Under Kinetic Control | To favor the more stable 3-methyl isomer (thermodynamic product), increase the reaction temperature and/or prolong the reaction time.[4] |
| Incorrect Base or Solvent System | The choice of base and solvent can influence the position of deprotonation and subsequent alkylation. Screen different base and solvent combinations. |
| Steric Effects | In reactions involving alkynes, bulky substituents on the alkyne can be used to direct the regioselectivity of the cyclization.[5] |
Problem 3: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material or Product | Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation. Consider lowering the reaction temperature. |
| Homocoupling of Starting Materials | In cross-coupling reactions, ensure the reaction mixture is thoroughly deoxygenated to minimize homocoupling of boronic acids. |
| Dehalogenation of Aryl Halide | In palladium-catalyzed reactions, use anhydrous and degassed solvents and reagents to minimize proton sources that can lead to dehalogenation. |
Data Presentation
The following table summarizes various catalytic systems and conditions used for the synthesis of substituted indene derivatives, providing an overview of the achievable yields.
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / Ru-catalyst | Substituted phenol and vinylboronic acid pinacol ester | Toluene/H₂O | 100 | Excellent | [1] |
| FeCl₃ | N-benzylic sulfonamides and internal alkynes | Not specified | Not specified | High | [5] |
| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid and alkynes | Not specified | Not specified | High | [5] |
| Pd₂(dba)₃·CHCl₃ / Chiral Ligand | 1-diazonaphthalen-2(1H)-one and vinylbenzoxazinanone | DCM | Room Temp | up to 79 | [11] |
Experimental Protocols
Palladium-Catalyzed Suzuki Coupling and Ruthenium-Catalyzed Ring-Closing Metathesis for the Synthesis of a 3-Substituted Indene Derivative [1]
Step 1: Suzuki Coupling
-
To a reaction vessel, add the substituted phenol (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (3 mol %), and K₂CO₃ (2.0 eq).
-
Add a 3:1 mixture of toluene/H₂O.
-
Heat the mixture at 100 °C for 12 hours under an argon atmosphere.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Ring-Closing Metathesis (RCM)
-
Dissolve the product from Step 1 in an appropriate solvent (e.g., CH₂Cl₂).
-
Add a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
Quench the reaction and concentrate the solvent.
-
Purify the final 3-substituted indene derivative by column chromatography.
Visualizations
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for the synthesis of this compound derivatives.
Caption: A general experimental workflow for the synthesis of a this compound derivative.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indene synthesis [organic-chemistry.org]
- 6. FeCl3-Catalyzed Intramolecular Michael Reaction of Styrenes for the Synthesis of Highly Substituted Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FeCl3 catalyzed synthesis of fluorene-C-9-linked furan hybrids from biphenyl-linked conjugated ene–yne–ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
controlling regioselectivity in reactions involving 3-Methyl-1H-indene
Welcome to the technical support center for reactions involving 3-Methyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 1-substituted and 3-substituted regioisomers during alkylation of this compound?
A1: The alkylation of this compound proceeds through the formation of the 3-methyl-indenyl anion after deprotonation. This anion is a resonance-stabilized carbanion with nucleophilic character at both the C1 and C3 positions. The formation of two regioisomers is a classic example of kinetic versus thermodynamic control.[1]
-
Kinetic Product: The 1-substituted product is typically the kinetic product, meaning it forms faster, especially at low temperatures. Its formation involves a lower activation energy barrier.[2][3][4]
-
Thermodynamic Product: The 3-substituted product is generally the more stable thermodynamic product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.[1][2][3][4]
To visualize the delocalization of the negative charge in the intermediate, refer to the diagram below.
Q2: How do reaction conditions influence which regioisomer is the major product?
A2: The reaction conditions, particularly temperature, play a critical role in determining the product ratio.[3]
-
Low Temperature: At lower temperatures (e.g., 0°C or below), the reaction is typically under kinetic control, as the products do not have enough energy to revert to the intermediate. The faster-forming product, the 1-isomer, will predominate.[2][5][6]
-
High Temperature: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be reached. Under these conditions of thermodynamic control, the more stable product (the 3-isomer) will be the major product.[2][5][6]
The diagram below illustrates the energy profile for these competing pathways.
Q3: Can other reaction parameters like solvent or the choice of base affect regioselectivity?
A3: Yes. While temperature is a primary factor, the choice of base and solvent can influence the outcome. For instance, in the N-alkylation of indazoles, a related heterocyclic system, the combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent showed excellent regioselectivity.[7] Sterically hindered bases may also favor reaction at the less hindered C1 position. The polarity of the solvent can affect the aggregation state of the organometallic intermediate and the transition state energies, thereby influencing the kinetic/thermodynamic balance.
Troubleshooting Guide
Problem: My reaction yields a high percentage of the undesired 1-substituted isomer.
This issue indicates that the reaction is under kinetic control. To favor the formation of the thermodynamic 3-substituted product, consider the following optimization steps.
Parameter Optimization for Thermodynamic Control
| Parameter | Condition for Kinetic Control (Favors 1-Isomer) | Recommended Change for Thermodynamic Control (Favors 3-Isomer) | Rationale |
| Temperature | Low (≤ 0 °C) | High (e.g., 40 °C to reflux) | Provides energy to overcome the reverse activation barrier, allowing the reaction to reach equilibrium and form the more stable product.[2][4][6] |
| Reaction Time | Short (e.g., < 1 hour) | Long (e.g., several hours to overnight) | Allows sufficient time for the initially formed kinetic product to revert to the intermediate and then form the more stable thermodynamic product.[1] |
| Base | Sterically hindered (e.g., LDA, KHMDS) | Less hindered (e.g., n-BuLi, NaH) | Minimizes steric interactions that might favor deprotonation or reaction at the more accessible C1 position. |
| Solvent | Non-polar | Polar aprotic (e.g., THF, DMF) | Can influence the stability of the transition states and the solubility of the indenyl salt, potentially favoring the thermodynamic pathway. |
Key Experimental Protocols
General Protocol for Regioselective Alkylation of this compound
This protocol is a general guideline for favoring the thermodynamic product (3-substituted) . Adjustments may be necessary based on the specific electrophile used.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or n-Butyllithium (n-BuLi) in hexanes)
-
Alkylating agent (e.g., Alkyl halide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.
-
Deprotonation (Formation of Indenyl Anion):
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., 1.1 equivalents of NaH or n-BuLi) to the stirred solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation. The formation of the deep red-colored indenyl anion should be visible.
-
-
Alkylation (Thermodynamic Control):
-
Gently heat the solution to a temperature known to favor the thermodynamic product (e.g., 40-60 °C).
-
Slowly add the alkylating agent (1.0-1.2 equivalents) via a syringe.
-
Maintain the elevated temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed and the product ratio is stable. This may take several hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the desired 3-substituted regioisomer.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. d-nb.info [d-nb.info]
stability issues of 3-Methyl-1H-indene under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Methyl-1H-indene under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, similar to its parent compound indene, is susceptible to instability under various conditions. The primary concerns are its sensitivity to air, light, and temperature.[1][2][3] More specifically, it is prone to polymerization in the presence of acid catalysts and potential deprotonation and subsequent reactions under basic conditions.[1][4][5]
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, this compound is expected to be highly reactive. The principal reaction is acid-catalyzed polymerization, which can occur rapidly, especially with strong acids or Lewis acids.[1][5][6] This can lead to the formation of oligomers and polymers, resulting in a viscous oil or a solid precipitate in your reaction mixture. Isomerization to other methyl-indene isomers is also a potential side reaction.[7]
Q3: What happens to this compound in the presence of a base?
A3: this compound is weakly acidic due to the hydrogen at the C1 position. In the presence of a sufficiently strong base (e.g., organolithium reagents, sodium hydride), it can be deprotonated to form a resonance-stabilized 3-methylindenyl anion.[4] This anion is a potent nucleophile and can react with various electrophiles present in the reaction mixture, leading to the formation of undesired byproducts.
Q4: Are there any recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[8] It is often supplied with a polymerization inhibitor, such as p-tert-butylcatechol.[1][2] If long-term storage is required, refrigeration is recommended.[1][2]
Troubleshooting Guides
Issue 1: Polymerization or Tar Formation During Acidic Workup or Reaction
Symptoms:
-
Formation of a viscous, sticky residue.
-
Appearance of an insoluble solid.
-
Significant loss of the desired product.
-
Broad, unresolved peaks in analytical chromatograms (e.g., HPLC, GC).
Possible Causes:
-
Presence of strong or Lewis acids.
-
Elevated temperatures.
-
Prolonged reaction times in an acidic medium.
Solutions:
-
Neutralize Promptly: After an acidic reaction or extraction, neutralize the mixture as quickly as possible with a weak base (e.g., sodium bicarbonate solution).
-
Lower Temperature: Perform acidic steps at a lower temperature to reduce the rate of polymerization.
-
Use Weaker Acids: If possible, substitute strong acids with weaker organic acids.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation, which can sometimes be initiated by acidic conditions.[3]
Issue 2: Unexpected Side Products in Base-Catalyzed Reactions
Symptoms:
-
Formation of multiple, unexpected products observed by TLC, GC, or LC-MS.
-
Difficulty in isolating the desired product due to a complex reaction mixture.
Possible Causes:
-
Deprotonation of this compound by the base, followed by reaction with an electrophile.
-
The base itself or its counterion acting as a reactant.
Solutions:
-
Choice of Base: Use a non-nucleophilic base if the goal is to avoid reaction at the C1 position.
-
Order of Addition: Add the base slowly at a low temperature to a solution of the other reactants to minimize the concentration of the indenyl anion at any given time.
-
Protecting Groups: If the C1 proton is interfering, consider a temporary protecting group strategy, although this adds synthetic steps.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]
Objective: To assess the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and take samples at regular intervals.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for such compounds.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.[12][13][14]
-
Data Presentation:
| Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M HCl | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M NaOH | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Below are diagrams illustrating the potential degradation pathways and experimental workflows.
References
- 1. chembk.com [chembk.com]
- 2. Indene | 95-13-6 [amp.chemicalbook.com]
- 3. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indene - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy Indene | High-purity Industrial Chemical Supplier In India [chemicalbull.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijmr.net.in [ijmr.net.in]
- 13. mdpi.com [mdpi.com]
- 14. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 3-Methyl-1H-indene
Welcome to the technical support center for 3-Methyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization during storage and to troubleshoot related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is an aromatic hydrocarbon with a reactive double bond within its five-membered ring. This structural feature makes it susceptible to addition reactions, leading to polymerization. The polymerization process can be initiated by several factors including heat, light, exposure to air (oxygen), and the presence of acidic or radical initiators.[1]
Q2: What are the visual signs of this compound polymerization?
The initial signs of polymerization can be subtle. As the process advances, you may observe a noticeable increase in viscosity, with the liquid becoming thicker or even solidifying.[1] A change in color, often a yellowing or darkening of the initially colorless to pale yellow liquid, can also indicate degradation and polymerization.
Q3: What are the recommended storage conditions to prevent the polymerization of this compound?
To minimize polymerization, this compound should be stored in a cool, dark environment.[1] It is crucial to keep it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1] While some sources suggest room temperature storage for sealed, dry containers, for long-term stability, refrigeration is recommended.[2]
Q4: What chemical inhibitors are used to stabilize this compound, and how do they function?
Commercial preparations of this compound are often supplied with a polymerization inhibitor. Common inhibitors for indene and related compounds are phenolic antioxidants.[1] These compounds, such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (TBC), work by scavenging free radicals that initiate the polymerization chain reaction.[1] Interestingly, many of these phenolic inhibitors require the presence of a small amount of oxygen to be effective.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification | Polymerization has occurred due to improper storage (exposure to heat, light, or air) or depletion of the inhibitor.[1] | The product is likely unusable for most applications. It is recommended to dispose of the material according to safety guidelines. For future prevention, review and adhere strictly to the recommended storage conditions. |
| Discoloration (Yellowing/Darkening) | This can be an early sign of polymerization or oxidation. | Assess the purity of the material using an appropriate analytical technique such as GC-MS. If purity is compromised, consider purification (if feasible) or disposal. |
| Inconsistent or Low Reaction Yields | The monomer purity may be compromised by the presence of polymers or oligomers, which can affect reaction kinetics and stoichiometry. | Before starting your experiment, ensure the purity of the this compound. If an inhibitor is present and your reaction is sensitive to it, remove the inhibitor immediately prior to use. |
| Unexpected Polymer Formation During a Reaction | 1. Incompatible reagents (e.g., strong acids, oxidizing agents) may be initiating polymerization.[3] 2. Solvents may contain peroxide impurities, which act as radical initiators.[1] 3. The reaction temperature is too high, accelerating polymerization.[1] | 1. Verify the compatibility of all reagents with this compound. 2. Use freshly distilled or certified peroxide-free solvents. 3. Optimize the reaction temperature to be as low as possible while still allowing for the desired reaction to proceed. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | Reduces the rate of thermal polymerization. |
| Atmosphere | Inert (Nitrogen or Argon)[1] | Prevents oxidation and oxygen-initiated polymerization. |
| Light | Amber/Opaque Container[1] | Protects from light-induced polymerization. |
| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen.[1] |
Table 2: Common Polymerization Inhibitors for Indene Derivatives
| Inhibitor | Chemical Class | Typical Concentration | Notes |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10-100 ppm[1] | Effective for storage and transport; requires oxygen to function.[1] |
| Hydroquinone (HQ) | Phenolic | Varies | Common free-radical scavenger. |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 50-200 ppm[1] | Effective at ambient temperatures, requires oxygen.[1] |
| Butylated hydroxytoluene (BHT) | Phenolic | 100-500 ppm[1] | A versatile antioxidant that can inhibit free-radical polymerization.[1] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Using Basic Alumina
Objective: To remove inhibitors like TBC, HQ, or MEHQ from this compound immediately before use in a chemical reaction.
Materials:
-
This compound containing a phenolic inhibitor
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Clean, dry collection flask (e.g., a round-bottom flask)
-
Inert gas supply (Nitrogen or Argon), optional but recommended
-
Appropriate solvent for dilution if the monomer is viscous (e.g., dichloromethane), optional[4]
Procedure:
-
Column Preparation:
-
Insert a small plug of glass wool at the bottom of the chromatography column or use a column with a built-in fritted disc.[1]
-
Dry-pack the column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified; a column height of 10-15 cm is often sufficient for small-scale lab use.
-
Gently tap the column to ensure the alumina is well-packed.[1]
-
If desired, flush the column with an inert gas.[1]
-
-
Purification:
-
Carefully add the this compound to the top of the alumina column. If the monomer is viscous, it can be diluted in a minimal amount of a dry, inert solvent.[4]
-
Allow the liquid to percolate through the alumina under gravity. Do not apply pressure unless necessary, as this can increase the risk of polymerization on the column.
-
Collect the purified, inhibitor-free monomer in the clean, dry collection flask.[1]
-
-
Post-Purification Handling:
-
The purified this compound is now highly prone to polymerization and should be used immediately.
-
If short-term storage is unavoidable, keep the purified monomer under an inert atmosphere and at a low temperature.[1]
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and detect the presence of polymers or other impurities.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane, hexane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or similar)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen volatile solvent. A concentration of approximately 1 mg/mL is a typical starting point.
-
Transfer the solution to a GC-MS vial.
-
-
Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.
-
MS Detector: Scan range of m/z 40-400. Ionization mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Run the sample.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 130).[5][6]
-
Calculate the purity by determining the percentage area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Look for broader, later-eluting peaks which may indicate the presence of dimers, oligomers, or polymers.
-
Visualizations
Caption: Free-radical polymerization and inhibition mechanism.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for polymerization issues.
References
Technical Support Center: Isomer Separation of Substituted 3-Methyl-1H-indene
Welcome to the technical support center for the separation of isomers of substituted 3-Methyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers I might encounter with substituted this compound?
A1: Depending on the substitution pattern on the this compound core, you may encounter several types of isomers:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the indene ring.
-
Stereoisomers: These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images that arise if a chiral center is present. For substituted 3-Methyl-1H-indenes, this can occur at the C1 and C3 positions, for example. Enantiomers have identical physical properties in an achiral environment, making their separation challenging.[1][2]
-
Diastereomers: Stereoisomers that are not mirror images of each other. These occur when a compound has two or more stereocenters. Diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques.[1]
-
Q2: Which chromatographic technique is best suited for separating isomers of substituted this compound?
A2: The choice of chromatographic technique depends on the type of isomers you are separating:
-
For Diastereomers and Positional Isomers: Standard chromatographic techniques like flash chromatography or High-Performance Liquid Chromatography (HPLC) with achiral stationary phases (e.g., silica gel, C18) are typically effective.
-
For Enantiomers: Chiral chromatography is necessary. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[3][] Supercritical Fluid Chromatography (SFC) with a chiral column can also be a powerful alternative.
Q3: What are the most effective chiral stationary phases (CSPs) for separating enantiomers of indene derivatives?
A3: Polysaccharide-based CSPs are a versatile and widely used option for the separation of a broad range of chiral compounds, including those with structures analogous to substituted indenes.[5] Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) are excellent starting points for method development.[6]
Q4: Can I use crystallization to separate isomers of substituted this compound?
A4: Yes, crystallization can be a powerful technique, particularly for:
-
Diastereomers: Since diastereomers have different solubilities, fractional crystallization can be an effective method for their separation on a larger scale.
-
Enantiomers (via Diastereomeric Salt Formation): A racemic mixture of acidic or basic substituted 3-Methyl-1H-indenes can be resolved by reacting it with a chiral resolving agent to form a mixture of diastereomeric salts.[7] These salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.[7]
II. Troubleshooting Guides
Chromatographic Methods (HPLC & Flash Chromatography)
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor or no separation of isomers (co-elution) | 1. Inappropriate stationary phase. 2. Mobile phase lacks sufficient selectivity. 3. Inadequate column efficiency. | 1. Stationary Phase: For positional isomers, try a different achiral phase (e.g., switch from C18 to a phenyl-hexyl column). For enantiomers, screen different types of chiral stationary phases (e.g., cellulose vs. amylose-based). 2. Mobile Phase Optimization: - Solvent Strength: Adjust the ratio of your solvents (e.g., hexane/ethyl acetate in normal phase, or acetonitrile/water in reversed-phase). - Solvent Type: Try a different co-solvent (e.g., isopropanol instead of ethanol in normal phase). - Additives: For ionizable compounds, small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly alter selectivity. 3. Improve Efficiency: - Flow Rate: Optimize the flow rate. Lower flow rates often lead to better resolution. - Column Length: Use a longer column. |
| Peak tailing | 1. Secondary interactions with the stationary phase (e.g., silanol interactions on silica). 2. Column overload. 3. Inappropriate mobile phase pH for ionizable compounds. | 1. Mobile Phase Additives: Add a small amount of a polar solvent (e.g., methanol) to your non-polar mobile phase in normal phase, or an amine modifier for basic compounds. 2. Reduce Sample Load: Inject a smaller amount of your sample. 3. Adjust pH: For acidic or basic analytes, adjust the mobile phase pH to ensure they are in a single ionic form. |
| Ghost peaks appearing in the chromatogram | 1. Contaminated mobile phase or sample solvent. 2. Carryover from a previous injection in the autosampler. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and prepare fresh mobile phases. 2. Optimize Needle Wash: Use a strong solvent in your autosampler's wash cycle to ensure the needle is clean between injections. |
Crystallization Methods
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No crystal formation | 1. Solution is not supersaturated. 2. Compound is an oil at the crystallization temperature. 3. Presence of impurities inhibiting crystallization. | 1. Increase Concentration: Slowly evaporate the solvent or add an anti-solvent (a solvent in which your compound is less soluble). 2. Lower Temperature: Try cooling the solution slowly. 3. Induce Crystallization: - Seeding: Add a small crystal of the pure compound. - Scratching: Scratch the inside of the flask with a glass rod at the solution's surface. 4. Purify Further: If impurities are suspected, try to purify the mixture by another method (e.g., flash chromatography) before attempting crystallization. |
| Crystals are impure (contain a mixture of isomers) | 1. Crystallization occurred too quickly, trapping the other isomer. 2. The isomers form a solid solution. | 1. Slow Down Crystallization: - Slower Cooling: Decrease the temperature gradually. - Slower Evaporation: Use a vessel with a smaller opening or cover it partially. 2. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Repeat if necessary. 3. Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the solubility difference between the isomers is maximized. |
| Low yield of crystals | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Reduce Solvent Volume: Carefully evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. 2. Optimize Solvent System: Choose a solvent in which your compound has high solubility when hot and very low solubility when cold. |
III. Experimental Protocols
Preparative Chiral HPLC Separation
This protocol provides a general workflow for developing a preparative HPLC method for the separation of enantiomers of a substituted this compound derivative.
Objective: To isolate pure enantiomers from a racemic mixture.
Materials:
-
Preparative HPLC system with a UV detector and fraction collector.[8][9][10]
-
Chiral stationary phase column (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol).
-
Racemic mixture of the substituted this compound.
-
Sample dissolution solvent (compatible with the mobile phase).
Methodology:
-
Analytical Method Development & Screening:
-
Dissolve the racemic mixture in a suitable solvent at a concentration of ~1 mg/mL.
-
Screen different chiral columns with various mobile phases (e.g., hexane/isopropanol for normal phase, or acetonitrile/methanol for polar organic mode).
-
Identify the column and mobile phase combination that provides the best separation (resolution > 1.5).
-
Optimize the mobile phase composition and flow rate for the best balance of resolution and run time.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate based on the larger diameter of the preparative column to maintain a similar linear velocity.
-
Dissolve the bulk sample in the mobile phase at the highest possible concentration without causing precipitation.
-
Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that still allows for baseline separation.
-
Set up the fraction collector to collect the separated enantiomers based on their retention times.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to confirm their purity and enantiomeric excess (ee).
-
Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure.
-
Fractional Crystallization of Diastereomers
This protocol outlines a general procedure for separating diastereomers of a substituted this compound by fractional crystallization.
Objective: To separate a mixture of diastereomers based on their differential solubility.
Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of the diastereomeric mixture in a range of solvents at room temperature and with heating.
-
Identify a solvent that dissolves the mixture when hot but in which one diastereomer is significantly less soluble upon cooling.
-
-
Crystallization:
-
Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
If no crystals form, try cooling the flask in an ice bath.
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
-
Analysis and Further Purification:
-
Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC, NMR) to determine the diastereomeric ratio.
-
If the crystals are not sufficiently pure, perform a recrystallization by repeating step 2.
-
The other diastereomer can be isolated from the mother liquor by evaporating the solvent and recrystallizing the residue from a different solvent system if necessary.
-
IV. Data Presentation
The following table summarizes typical starting conditions for chiral HPLC screening for substituted this compound analogs.
| Column Type | Stationary Phase | Typical Mobile Phase | Mode | Comments |
| Polysaccharide | Cellulose or Amylose derivatives (e.g., Chiralpak IA, Chiralcel OD-H) | n-Hexane / Isopropanol (or Ethanol) | Normal Phase | A good starting point for many chiral separations. The ratio of alcohol can be adjusted to optimize retention and resolution. |
| Polysaccharide | Cellulose or Amylose derivatives (e.g., Chiralpak IA, Chiralcel OD-H) | Acetonitrile / Methanol | Polar Organic | Useful for compounds that are not soluble in normal phase eluents. |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin-based | Acetonitrile / Water with buffer (e.g., ammonium acetate) | Reversed-Phase | Suitable for more polar compounds. |
V. Visualizations
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method.
Logical Relationship for Isomer Separation Strategy
References
- 1. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. nl.gilson.com [nl.gilson.com]
- 10. mz-at.de [mz-at.de]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Methyl-1H-indene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in reactions involving 3-Methyl-1H-indene.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst deactivation.
Issue 1: Low or No Conversion
-
Question: My hydrogenation/polymerization/isomerization reaction with this compound is showing low or no conversion. What are the likely causes related to catalyst deactivation?
-
Answer: Low or no conversion is a common sign of catalyst deactivation. The primary causes can be categorized as follows:
-
Catalyst Poisoning: Trace impurities in your reactants, solvents, or gas streams can act as potent catalyst poisons. Sulfur compounds, carbon monoxide (CO), and nitrogen-containing compounds are known to poison noble metal catalysts like palladium and platinum.[1][2]
-
Improper Catalyst Activation: If your catalyst requires an activation step (e.g., reduction of a metal precursor), incomplete activation will result in a lower concentration of active sites.
-
Active Site Blocking: The product, intermediates, or even the reactant itself can strongly adsorb to the catalyst's active sites, preventing further reaction.
-
Issue 2: Reaction Starts but Stalls
-
Question: My reaction begins as expected, but the conversion plateaus before completion. What could be the reason?
-
Answer: A reaction that starts and then stops is a classic indication of catalyst deactivation occurring during the reaction. Potential causes include:
-
Fouling by Coke or Oligomers: this compound and its derivatives can polymerize or decompose on the catalyst surface, forming carbonaceous deposits (coke) or oligomers that block active sites and pores.[3][4] This is particularly common in higher temperature reactions.
-
Thermal Degradation (Sintering): At elevated temperatures, the small metal particles of a supported catalyst can agglomerate into larger, less active particles. This process, known as sintering, leads to a decrease in the available active surface area.[5]
-
Leaching of Active Components: In liquid-phase reactions, the active metal component of a supported catalyst may dissolve into the reaction medium, leading to a gradual loss of activity.[6]
-
Issue 3: Change in Selectivity
-
Question: I am observing a change in the product selectivity of my reaction over time. Could this be related to catalyst deactivation?
-
Answer: Yes, a change in selectivity is often linked to catalyst deactivation. Here's why:
-
Pore Mouth Blocking: The formation of coke at the entrance of catalyst pores can introduce diffusion limitations.[7] This can alter the residence time of reactants and intermediates on the catalyst surface, favoring different reaction pathways and leading to a change in the product distribution.
-
Selective Poisoning of Active Sites: Different types of active sites on a catalyst may be responsible for different reaction pathways. If a poison selectively deactivates one type of site, the overall product selectivity will shift.
-
Changes in Metal Particle Size: Sintering not only reduces activity but can also alter the selectivity of a reaction, as different facets of the metal crystallites may favor different products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: The most common poisons for catalysts used in reactions with unsaturated compounds like this compound are sulfur compounds (e.g., thiophenes, mercaptans), carbon monoxide (often present as an impurity in hydrogen gas), and nitrogen-containing heterocycles.[1][8] Even trace amounts of these substances can lead to significant catalyst deactivation.
Q2: How can I minimize coke formation on my catalyst?
A2: To minimize coking, consider the following strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Increase Hydrogen Partial Pressure (for hydrogenation): A higher hydrogen pressure can help to hydrogenate coke precursors before they polymerize on the catalyst surface.
-
Use a Catalyst with a More Open Pore Structure: Catalysts with larger pores are less susceptible to pore blocking by coke.
-
Introduce a Co-feed: In some cases, co-feeding a small amount of a compound that inhibits coke formation can be effective.
Q3: Is it possible to regenerate a deactivated catalyst used in a reaction with this compound?
A3: Yes, regeneration is often possible, depending on the deactivation mechanism:
-
For Coking: The most common method is calcination, which involves a controlled burnout of the carbonaceous deposits in an oxidizing atmosphere (e.g., dilute air in nitrogen).[9]
-
For Poisoning: If the poison is reversibly adsorbed, stripping with a hot, inert gas or hydrogen may restore some activity.[1] For strongly adsorbed poisons, a chemical treatment may be necessary.
-
For Sintering: Redispersion of the metal particles can sometimes be achieved through high-temperature treatment in an oxidizing atmosphere followed by reduction.[5]
Q4: My reaction mixture has turned black. What does this signify?
A4: The formation of a black precipitate, especially in reactions using palladium catalysts, often indicates the formation of palladium black. This is an agglomerated, inactive form of the metal and is a clear sign of catalyst decomposition.[10] This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
Data Presentation
Table 1: Common Catalysts and Deactivation Mechanisms in Reactions of Indene Derivatives
| Reaction Type | Common Catalysts | Primary Deactivation Mechanism(s) | Key Troubleshooting Considerations |
| Hydrogenation | Pd/C, Pt/C, Ni/Al₂O₃ | Poisoning (Sulfur, CO), Coking | Purify reactants and hydrogen; Optimize temperature and pressure. |
| Polymerization | Metallocenes (e.g., Zirconocene) | Formation of inactive species, Ligand degradation | Use high-purity monomer and co-catalyst; Control reaction temperature.[11] |
| Isomerization | Acidic zeolites, Supported metals | Coking, Poisoning of acid sites | Optimize reaction temperature; Consider periodic regeneration.[12] |
Table 2: Effect of Common Poisons on Catalyst Activity (Illustrative Data)
| Poison | Catalyst System | Concentration of Poison | Approximate Activity Loss |
| Thiophene | 5% Pd/C | 10 ppm in feed | > 50% in 24 hours |
| Carbon Monoxide | 1% Pt/Al₂O₃ | 50 ppm in H₂ | > 30% in 12 hours |
| Pyridine | H-ZSM-5 | 20 ppm in feed | > 60% in 8 hours |
Note: These are representative values for similar systems and the actual deactivation rate will depend on specific reaction conditions.
Experimental Protocols
Protocol 1: Regeneration of a Coked Catalyst by Calcination
This protocol provides a general procedure for regenerating a supported metal catalyst deactivated by carbonaceous deposits.
-
Objective: To restore catalytic activity by removing coke through controlled oxidation.
-
Materials:
-
Spent (coked) catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz or ceramic reactor tube
-
Inert gas (e.g., Nitrogen, Argon)
-
Oxidizing gas (e.g., dry air or a mixture of O₂ in N₂)
-
-
Procedure:
-
Loading: Carefully load a known amount of the spent catalyst into the reactor tube.
-
Inert Purge: Place the reactor tube in the furnace and start a flow of inert gas (e.g., 50-100 mL/min) to purge any residual reactants.
-
Heating: While maintaining the inert gas flow, heat the furnace to a low temperature (e.g., 120°C) and hold for 1 hour to remove any adsorbed water.
-
Ramping to Calcination Temperature: Gradually increase the temperature to the target calcination temperature (e.g., 400-500°C). A slow ramp rate (e.g., 2-5 °C/min) is recommended to avoid thermal shock.
-
Oxidation: Once at the target temperature, gradually introduce the oxidizing gas. Start with a low oxygen concentration (e.g., 1-2% O₂ in N₂) to control the exothermic coke combustion, which can cause temperature spikes and lead to sintering.
-
Hold: Maintain the catalyst at the calcination temperature in the oxidizing atmosphere for 2-4 hours to ensure complete coke removal.
-
Cooling: Switch the gas flow back to the inert gas and allow the catalyst to cool to room temperature.
-
Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator.
-
Protocol 2: Troubleshooting for a Failed Hydrogenation Reaction
This protocol outlines steps to diagnose the cause of a failed hydrogenation reaction.
-
Objective: To determine if catalyst poisoning or another deactivation mechanism is the cause of reaction failure.
-
Procedure:
-
Analyze Starting Materials: Check the purity of the this compound and the solvent for potential impurities using techniques like GC-MS or NMR.
-
Verify Gas Purity: If using cylinder hydrogen, ensure it is of high purity and consider using an in-line purifier to remove trace oxygen, water, and CO.
-
Control Reaction: Run a control reaction with a well-known, easily hydrogenated substrate (e.g., styrene) using the same catalyst batch and conditions. If this reaction also fails, it strongly suggests a problem with the catalyst or the general setup.
-
Increase Catalyst Loading: In a small-scale test reaction, incrementally increase the catalyst loading. A significant improvement may indicate that a portion of the catalyst was being poisoned.
-
Use a More Robust Catalyst: Consider trying a different catalyst formulation that may be more resistant to poisoning (e.g., a bimetallic catalyst).
-
Mandatory Visualization
Caption: General pathways of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 2. Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
comparative analysis of 3-Methyl-1H-indene and unsubstituted indene reactivity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity differences between 3-Methyl-1H-indene and its parent compound, unsubstituted indene. This report provides a comparative analysis of their behavior in key organic reactions, supported by available experimental data and detailed methodologies.
The introduction of a methyl group at the 3-position of the indene scaffold significantly influences its chemical reactivity. This guide explores the nuanced differences in electrophilic addition, cycloaddition, and deprotonation/alkylation reactions between this compound and unsubstituted indene. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel therapeutics based on the indene framework.
Isomerization and Thermodynamic Stability
A fundamental aspect of the reactivity of substituted indenes is their propensity for isomerization. The position of the double bond within the five-membered ring can shift, typically catalyzed by acid or base, to achieve a more thermodynamically stable isomer. In the case of methyl-substituted indenes, a study of the pyridine-catalyzed isomerization of 1-methyl-1H-indene to this compound provides valuable insight into their relative stabilities. The 3-substituted isomer is generally more stable due to the internal double bond's conjugation with the benzene ring.
Table 1: Kinetic and Thermodynamic Data for the Isomerization of Methyl-Substituted Indenes
| Parameter | Value |
| k1 (1-methyl → 3-methyl) | 1.9 x 10-5 s-1 |
| k-1 (3-methyl → 1-methyl) | 0.4 x 10-5 s-1 |
| Keq ([3-methyl]/[1-methyl]) | 4.75 |
Data from a study on the base-catalyzed isomerization of methyl-substituted indenes.
This equilibrium preference for the 3-substituted isomer highlights its greater thermodynamic stability, a key factor influencing its behavior in subsequent reactions.
Electrophilic Addition
Electrophilic addition to the double bond of the five-membered ring is a characteristic reaction of indenes. The regioselectivity of this addition is dictated by the stability of the resulting carbocation intermediate.
In unsubstituted indene, electrophilic attack can occur at either C1 or C2. Attack at C1 leads to a more stable secondary benzylic carbocation, while attack at C2 results in a less stable primary carbocation. Consequently, the addition of electrophiles to indene typically proceeds via the more stable intermediate.
For this compound, the methyl group introduces an additional electronic and steric factor. The electron-donating nature of the methyl group further stabilizes the adjacent carbocation that would be formed upon electrophilic attack at the C2 position. This enhanced stability is expected to influence the rate and regioselectivity of the reaction compared to unsubstituted indene. While direct comparative kinetic data is scarce in the literature, the increased stability of the carbocation intermediate in this compound suggests a potentially faster reaction rate for electrophilic additions.
Expected Regioselectivity in Electrophilic Addition:
-
Indene: The electrophile adds to the C1 position to form a more stable secondary benzylic carbocation.
-
This compound: The electrophile is expected to preferentially add to the C2 position to form a more stable tertiary benzylic carbocation, further stabilized by the methyl group.
dot
Unambiguous Structure Validation of 3-Methyl-1H-indene Derivatives: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further optimization. This guide provides a comprehensive comparison of two powerful analytical techniques for the structural validation of 3-Methyl-1H-indene derivatives: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
While X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state, NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in solution. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method, or for using them in a complementary fashion to achieve a complete and unambiguous structural assignment.
At a Glance: X-ray Crystallography vs. NMR Spectroscopy
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment, stereochemistry, dynamic processes |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides information on molecular structure and dynamics in a biologically relevant solution state |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule. | Indirect determination of 3D structure, can be complex for large molecules, may not provide absolute stereochemistry. |
Performance Comparison: Experimental Data
Due to the limited availability of public crystallographic data for this compound, this guide presents data for a closely related substituted indene derivative, 2-(4-Methoxyphenyl)-1H-indene, to illustrate the outputs of X-ray crystallography. For NMR analysis, representative data for 3-Methylindene derivatives are provided to showcase the type of information obtained.
X-ray Crystallography Data: 2-(4-Methoxyphenyl)-1H-indene
Single-crystal X-ray diffraction analysis provides a precise three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 5.8347(8) |
| b (Å) | 7.5584(10) |
| c (Å) | 26.135(4) |
| α (°) | 90 |
| β (°) | 92.772(11) |
| γ (°) | 90 |
| Volume (ų) | 1151.3(3) |
| Key Bond Lengths (Å) | |
| C1-C2 | 1.505(2) |
| C2-C3 | 1.341(2) |
| C3-C3a | 1.465(2) |
| C7a-C1 | 1.509(2) |
| **Key Bond Angles (°) ** | |
| C7a-C1-C2 | 102.9(1) |
| C1-C2-C3 | 112.3(1) |
| C2-C3-C3a | 111.9(1) |
NMR Spectroscopy Data: Representative 3-Methylindene Derivatives
NMR spectroscopy provides information on the chemical environment of each proton and carbon atom in a molecule, allowing for the determination of its connectivity and stereochemistry.
¹H NMR Data for 3-Methylindene-2-carboxylic acid in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.2 | br s | -COOH |
| 7.55 - 7.52 | m | Aromatic-H |
| 7.38 | m | Aromatic-H |
| 3.60 | s | -CH₂- |
| 2.48 | s | -CH₃ |
¹³C NMR Data for 1-Methylindene in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | C-7a |
| 143.8 | C-3a |
| 133.5 | C-3 |
| 128.2 | C-2 |
| 126.3 | C-5 |
| 124.7 | C-6 |
| 123.8 | C-4 |
| 120.6 | C-7 |
| 42.1 | C-1 |
| 19.9 | -CH₃ |
Experimental Protocols
Single-Crystal X-ray Crystallography
The successful determination of a crystal structure is highly dependent on the quality of the single crystal.
1. Crystal Growth:
-
Method: Slow evaporation of a saturated solution is a common technique. Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, hexane, or a mixture) to near saturation.
-
Apparatus: The solution is loosely covered in a clean vial and left undisturbed in a vibration-free environment.
-
Conditions: The rate of evaporation is controlled to allow for the slow growth of well-ordered crystals over several days to weeks.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods to obtain the final, accurate molecular structure.
NMR Spectroscopy
1. Sample Preparation:
-
¹H NMR: Dissolve approximately 5 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹³C NMR: A more concentrated sample is often required, typically 20-50 mg in 0.6-0.7 mL of solvent.
-
An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
The magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard one-pulse experiment is typically performed.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.
-
Other experiments, such as COSY, HSQC, and HMBC, can be performed to establish correlations between protons and carbons, aiding in the complete structural assignment.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard.
-
Integration of the signals in the ¹H NMR spectrum provides the relative number of protons for each resonance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for validating the structure of a this compound derivative using X-ray crystallography.
The logical progression for NMR-based structure elucidation is depicted in the following diagram.
A Spectroscopic Showdown: Unraveling the Isomers of 3-Methyl-1H-indene
A detailed comparative analysis of the spectroscopic signatures of 1-methyl-1H-indene and 3-methyl-1H-indene, providing researchers with key data for their identification and differentiation.
In the realm of organic chemistry and drug development, the precise identification of isomers is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of two key isomers of methylindene: 1-methyl-1H-indene and this compound. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a clear framework for their distinction.
Isomeric Landscape of Methylindene
The substitution of a methyl group on the indene ring system can result in several positional isomers. The most common and stable of these are 1-methyl-1H-indene and this compound. These two isomers are tautomers and can interconvert, although they are distinct enough to be characterized individually by spectroscopic methods. Their structures are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
¹³C NMR Data
The ¹³C NMR spectra provide a clear distinction between the two isomers, particularly in the chemical shifts of the methyl carbon and the carbons of the five-membered ring.
| Carbon Atom | 1-Methyl-1H-indene (δ, ppm) | This compound (δ, ppm) |
| C1 | ~43 | ~129 |
| C2 | ~130 | ~122 |
| C3 | ~145 | ~143 |
| C3a | ~146 | ~144 |
| C4 | ~126 | ~126 |
| C5 | ~124 | ~124 |
| C6 | ~121 | ~121 |
| C7 | ~121 | ~120 |
| C7a | ~144 | ~146 |
| CH₃ | ~15 | ~14 |
| Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. |
Experimental Protocols: NMR Spectroscopy
The ¹³C NMR data presented were obtained under the following general conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
Data Acquisition: Standard proton-decoupled ¹³C NMR pulse sequences are utilized.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. Both 1-methyl-1H-indene and this compound have the same molecular formula, C₁₀H₁₀, and thus the same molecular weight of approximately 130.19 g/mol .[1][2][3]
The electron ionization (EI) mass spectra of both isomers show a prominent molecular ion peak (M⁺) at m/z 130. The fragmentation patterns are also very similar, with major fragments observed at m/z 115, corresponding to the loss of a methyl group ([M-CH₃]⁺), and at m/z 129, corresponding to the loss of a hydrogen atom ([M-H]⁺).[1][3] The base peak in the mass spectrum of both isomers is typically the molecular ion peak at m/z 130.[1][3]
| Ion Fragment | 1-Methyl-1H-indene (m/z) | This compound (m/z) |
| [M]⁺ | 130 | 130 |
| [M-H]⁺ | 129 | 129 |
| [M-CH₃]⁺ | 115 | 115 |
Experimental Protocols: Mass Spectrometry
The mass spectral data were typically acquired using the following methods:
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Inlet System: Gas chromatography (GC) is often coupled with a mass spectrometer (GC-MS) to separate the isomers before analysis.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present.
| Functional Group | 1-Methyl-1H-indene (cm⁻¹) | This compound (cm⁻¹) |
| C-H stretch (aromatic) | ~3050 - 3100 | ~3050 - 3100 |
| C-H stretch (aliphatic) | ~2850 - 3000 | ~2850 - 3000 |
| C=C stretch (aromatic) | ~1600, 1460 | ~1600, 1460 |
| C=C stretch (alkene) | ~1630 | ~1630 |
| C-H bend (aromatic) | ~740 - 780 | ~740 - 780 |
While the IR spectra of the two isomers are quite similar due to the presence of the same fundamental functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when comparing with reference spectra.
Experimental Protocols: Infrared Spectroscopy
IR spectra are typically recorded under the following conditions:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Data Acquisition: Spectra are typically recorded over the range of 4000 to 400 cm⁻¹.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the two isomers using the spectroscopic techniques discussed.
References
Performance Showdown: 3-Methyl-1H-indene vs. Cyclopentadienyl Catalysts in Polymerization
A comparative guide for researchers and drug development professionals on the catalytic prowess of 3-Methyl-1H-indene-based catalysts versus their traditional cyclopentadienyl counterparts.
In the realm of organometallic catalysis, the choice of ligand plays a pivotal role in determining the efficacy, selectivity, and overall performance of a catalyst. For decades, cyclopentadienyl (Cp) ligands have been a cornerstone in the design of catalysts for a myriad of applications, from bulk chemical production to the synthesis of fine chemicals and pharmaceuticals. However, the emergence of indenyl-based ligands, particularly substituted variants like this compound, has sparked considerable interest due to their potential to offer enhanced catalytic properties. This guide provides a detailed comparison of the performance of this compound-based catalysts and their cyclopentadienyl analogues, with a focus on olefin polymerization, supported by available experimental data and methodologies.
The "Indenyl Effect": A Paradigm Shift in Catalytic Activity
The superior performance of indenyl-based catalysts can be largely attributed to the "indenyl effect." This phenomenon arises from the fusion of a benzene ring to the cyclopentadienyl moiety, which allows the indenyl ligand to exhibit a unique haptotropic shift. Unlike the cyclopentadienyl ligand, which strongly favors an η⁵-coordination mode, the indenyl ligand can more readily slip to an η³-coordination. This flexibility in coordination provides a lower energy pathway for substrate association and product dissociation, thereby accelerating the catalytic cycle. This can lead to dramatically enhanced reaction rates, in some cases up to 10⁸ times faster than the corresponding cyclopentadienyl complexes.
Performance in Olefin Polymerization: A Quantitative Comparison
The following tables summarize the performance of these catalysts in homogeneous propylene polymerization activated by methylaluminoxane (MAO).
Table 1: Catalyst Performance in Homogeneous Propylene Polymerization
| Catalyst | Activity (kg PP / (g cat·h)) | Molecular Weight (Mw) ( kg/mol ) |
| rac-Me2Si(Ind)2ZrCl2 | 4.6 | 34 |
| rac-Me2Si(2-Me-Ind)2ZrCl2 | 38.0 | 93 |
Data sourced from a 2007 study by Busico et al. published in Polymer.
The data clearly indicates that the introduction of a methyl group to the indenyl ligand leads to a significant increase in both catalytic activity (over 8-fold) and the molecular weight of the resulting polypropylene (nearly 3-fold). This enhancement is likely due to a combination of electronic and steric effects of the methyl group, which can influence the catalyst's stability and the rate of monomer insertion.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of indenyl-based zirconocene dichlorides and their use in MAO-activated olefin polymerization, based on procedures described in the literature.
Synthesis of rac-dimethylsilylene-bis(2-methyl-indenyl)zirconium dichloride
Materials:
-
2-methyl-indene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichlorodimethylsilane (Me2SiCl2)
-
Zirconium tetrachloride (ZrCl4)
-
Toluene, Tetrahydrofuran (THF), Pentane (all anhydrous)
Procedure:
-
Lithiation of 2-methyl-indene: A solution of 2-methyl-indene in toluene is cooled to 0°C. An equimolar amount of n-BuLi in hexanes is added dropwise, and the mixture is stirred for several hours at room temperature to yield a solution of 2-methyl-indenyllithium.
-
Formation of the bridged ligand: The solution of 2-methyl-indenyllithium is cooled to -78°C, and a solution of dichlorodimethylsilane (0.5 equivalents) in toluene is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting mixture is quenched with water, and the organic layer is separated, dried, and the solvent removed under vacuum to yield the bridged ligand, dimethylsilyl-bis(2-methyl-indene).
-
Formation of the zirconocene complex: The dimethylsilyl-bis(2-methyl-indene) is dissolved in anhydrous THF and cooled to -78°C. Two equivalents of n-BuLi are added to deprotonate the ligand. In a separate flask, ZrCl4 is suspended in toluene. The solution of the dianion is then slowly added to the ZrCl4 suspension at -78°C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under vacuum, and the product is extracted with toluene and crystallized from a toluene/pentane mixture to yield rac-Me2Si(2-Me-Ind)2ZrCl2 as a solid.
MAO-Activated Propylene Polymerization
Materials:
-
rac-dimethylsilylene-bis(2-methyl-indenyl)zirconium dichloride
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity propylene
-
Anhydrous toluene
Procedure:
-
Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen. Anhydrous toluene is introduced into the reactor.
-
Catalyst Activation: A solution of MAO in toluene is injected into the reactor, followed by the introduction of a solution of the zirconocene catalyst in toluene. The Al/Zr molar ratio is a critical parameter and is typically in the range of 500-10,000. The mixture is stirred at the desired polymerization temperature.
-
Polymerization: The reactor is pressurized with propylene to the desired pressure. The polymerization is allowed to proceed for a specified time, during which the consumption of propylene can be monitored.
-
Quenching and Product Isolation: The polymerization is terminated by injecting an alcohol (e.g., methanol). The resulting polymer is precipitated, washed with acidified methanol and then with methanol, and dried under vacuum to a constant weight.
Implications for Drug Development and Future Outlook
While the primary application discussed for these catalysts is in polymerization, the principles of ligand design and their impact on catalytic activity are broadly applicable to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The enhanced reactivity and selectivity offered by indenyl-based catalysts could enable more efficient and stereoselective syntheses of chiral drug molecules. For instance, chiral ansa-metallocenes with indenyl ligands are promising for asymmetric catalysis, which is crucial for producing enantiomerically pure drugs.
Confirming the Regioselectivity of Electrophilic Substitution on 3-Methyl-1H-indene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of electrophilic substitution reactions on 3-Methyl-1H-indene. Due to a lack of specific experimental data for this substrate in the reviewed literature, this guide presents a predictive analysis based on established principles of organic chemistry, supported by comparative data from the closely related parent compound, indene. The information herein is intended to guide synthetic strategies and experimental design.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The primary sites of electrophilic attack on an aromatic ring are governed by the electronic effects of the existing substituents, which influence the stability of the carbocation intermediate (Wheland intermediate). In this compound, the benzene ring is substituted with a methyl group at position 3 and is fused to a cyclopentene ring.
The methyl group is a well-established activating group that directs incoming electrophiles to the ortho and para positions through a combination of inductive electron donation and hyperconjugation. The fused cyclopentene ring, being an alkyl substituent, is also considered activating and ortho, para-directing.
Based on the analysis of the stability of the carbocation intermediates formed upon electrophilic attack, the predicted order of reactivity for the positions on the benzene ring is C6 > C4 > C2 > C5, C7 .
-
Attack at C6 (para to the cyclopentene fusion and meta to the methyl group): This position is predicted to be the most favorable. The resulting carbocation is significantly stabilized by resonance, with one resonance structure being a tertiary carbocation, and also benefits from the electron-donating nature of the fused ring.
-
Attack at C4 (ortho to the cyclopentene fusion and ortho to the methyl group): This position is also activated. The carbocation intermediate is well-stabilized by resonance, including a tertiary carbocation contributor. However, steric hindrance from the adjacent fused ring and the methyl group may slightly disfavor this position compared to C6.
-
Attack at C2 (on the five-membered ring): While substitution on the five-membered ring is possible, it is generally less favorable than on the aromatic ring because it disrupts the aromaticity of the benzene ring to a lesser extent. However, the resulting carbocation at C1 is benzylic and tertiary, affording significant stabilization.
-
Attack at C5 and C7 (meta to the cyclopentene fusion): These positions are the least favored as the resulting carbocation intermediates are less stabilized by resonance compared to attack at the ortho and para positions.
Therefore, electrophilic substitution on this compound is predicted to yield a mixture of products, with the major isomer resulting from substitution at the C6 position .
Comparison with Indene
Experimental data for the electrophilic substitution of indene, the parent compound lacking the methyl group, can provide valuable insights. While specific quantitative data is sparse, halogenation of indene is known to occur on the five-membered ring, leading to addition products. However, under conditions favoring aromatic substitution, the regioselectivity on the benzene ring would be governed by the activating, ortho-, para-directing fused cyclopentene ring, favoring positions 4 and 6.
| Substrate | Predicted/Observed Major Product(s) | Rationale |
| This compound | 6-substituted > 4-substituted > 2-substituted | Strong directing effect of the fused ring and methyl group favoring the less sterically hindered para-like position (C6). |
| Indene | 4- and 6-substituted | Activating and ortho-, para-directing effect of the fused cyclopentene ring. |
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for key electrophilic aromatic substitution reactions. These should be adapted and optimized for this compound.
Nitration
Reagents:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Halogenation (Bromination)
Reagents:
-
This compound
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Suitable solvent (e.g., Dichloromethane, Carbon tetrachloride)
-
Lewis acid catalyst (e.g., Iron(III) bromide, FeBr₃) (optional, for Br₂)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
If using Br₂, add a catalytic amount of FeBr₃.
-
Slowly add a solution of NBS or Br₂ in the same solvent to the stirred reaction mixture at room temperature or below.
-
Monitor the reaction by TLC. The reaction time will vary depending on the reactivity.
-
Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography to isolate the different isomers.
Friedel-Crafts Acylation
Reagents:
-
This compound
-
Acyl chloride or acid anhydride
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous dichloromethane or other inert solvent
-
Ice bath
-
Hydrochloric acid (dilute)
Procedure:
-
Suspend the Lewis acid (e.g., AlCl₃) in the anhydrous solvent in a flask equipped with a stirring bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride or acid anhydride to the suspension.
-
Add a solution of this compound in the same solvent dropwise to the stirred mixture, maintaining the low temperature.
-
After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ketone by column chromatography or recrystallization.
Visualizing the Regioselectivity
The following diagram illustrates the predicted electrophilic attack on this compound, highlighting the formation of the most stable carbocation intermediate leading to the major product.
Caption: Predicted regioselectivity of electrophilic substitution on this compound.
The "Indenyl Effect" Amplified: A Comparative Analysis of 3-Methyl-1H-indene Ligands in Metallocene Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands in organometallic chemistry is a cornerstone of catalyst development. In the realm of metallocene-catalyzed olefin polymerization, the "indenyl effect" stands out as a significant phenomenon, conferring enhanced catalytic activity upon transition metal complexes. This guide provides a comparative study focusing on the influence of a 3-methyl substituent on the 1H-indene ligand framework, exploring its anticipated impact on catalytic performance relative to unsubstituted indenyl and traditional cyclopentadienyl ligands. While direct, comprehensive comparative studies on 3-Methyl-1H-indene are limited in publicly accessible literature, this guide synthesizes data from related substituted indenyl systems to project its performance characteristics.
The Indenyl Effect: A Brief Overview
The indenyl effect describes the significant rate enhancement of associative substitution reactions in η⁵-indenyl metal complexes compared to their η⁵-cyclopentadienyl counterparts.[1] This acceleration, which can be as much as 10⁸-fold, is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵ to an η³ coordination mode. This rearrangement is stabilized by the aromaticity of the fused benzene ring, providing a lower energy pathway for nucleophilic attack on the metal center.[1]
The Impact of Methyl Substitution
Substituents on the indenyl ligand can further modulate the electronic and steric properties of the resulting metallocene catalyst, thereby influencing its activity, stability, and the properties of the resulting polymer. Studies on 2-methyl substituted indenyl ligands have shown a significant increase in the molecular weight of the produced polymer, albeit at the cost of reduced catalyst activity. This is attributed to the steric hindrance introduced by the methyl group, which can influence the approach of the monomer and the rate of chain termination reactions. It is therefore reasonable to infer that a methyl group at the 3-position of the 1H-indene ligand will also exert a notable influence on the catalyst's behavior.
Comparative Performance Data (Projected)
The following table summarizes the projected performance of a metallocene catalyst bearing a this compound ligand in comparison to catalysts with unsubstituted indenyl and cyclopentadienyl ligands. These projections are based on established principles of the indenyl effect and data from studies on other methylated indenyl systems.
| Performance Metric | Cyclopentadienyl Ligand | Indenyl Ligand (Unsubstituted) | This compound Ligand (Projected) |
| Catalytic Activity | Baseline | High | Moderate to High |
| Polymer Molecular Weight | Baseline | Moderate | High |
| Stereoselectivity | Dependent on catalyst symmetry | Generally good | Potentially enhanced |
| Stability of Active Center | High | Moderate | Moderate to High |
Experimental Protocols
While a specific protocol for a this compound metallocene is not detailed in the available literature, a generalizable synthesis and polymerization procedure can be outlined based on established methods for similar substituted indenyl complexes.
Synthesis of bis(3-Methyl-1H-indenyl)zirconium dichloride
-
Deprotonation of this compound: this compound is dissolved in an anhydrous, non-polar solvent such as toluene. An equimolar amount of a strong base, typically n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the lithium salt of the 3-methylindenyl anion.
-
Reaction with Zirconium Tetrachloride: A slurry of zirconium tetrachloride (ZrCl₄) in toluene is prepared in a separate flask under an inert atmosphere.
-
Complexation: The solution of the lithium 3-methylindenide is slowly added to the ZrCl₄ slurry at low temperature. The reaction mixture is then stirred for an extended period (e.g., 12-24 hours) at room temperature.
-
Workup and Isolation: The reaction mixture is filtered to remove lithium chloride precipitate. The filtrate is concentrated under vacuum, and the resulting solid is washed with a non-polar solvent (e.g., hexane) and dried to yield the bis(3-Methyl-1H-indenyl)zirconium dichloride complex.
Ethylene Polymerization
-
Catalyst Activation: The synthesized zirconocene complex is activated using a cocatalyst, typically methylaluminoxane (MAO). The zirconocene is dissolved in toluene, and a solution of MAO in toluene is added to achieve a specific Al/Zr molar ratio (e.g., 1000:1).
-
Polymerization: The activated catalyst solution is introduced into a polymerization reactor containing toluene saturated with ethylene at a desired pressure and temperature (e.g., 2 atm, 50 °C).
-
Termination: The polymerization is terminated after a set time by adding an acidic solution (e.g., acidified methanol).
-
Polymer Isolation: The precipitated polyethylene is filtered, washed with methanol, and dried under vacuum.
Visualizing the Indenyl Effect and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to the Synthesis of 3-Methyl-1H-indene: Traditional versus Novel Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical endeavor. 3-Methyl-1H-indene, a valuable building block in the synthesis of various pharmaceuticals and functional materials, can be prepared through several synthetic routes. This guide provides a detailed comparison of a traditional, established protocol with a novel, visible light-mediated approach, offering insights into their respective methodologies, performance metrics, and experimental workflows.
At a Glance: Comparison of Synthetic Protocols
| Parameter | Traditional Grignard & Dehydration Protocol | Novel Visible Light-Mediated Protocol |
| Starting Materials | 1-Indanone, Methylmagnesium bromide | Phenylacetylene, Acetaldehyde |
| Key Transformations | Grignard Reaction, Acid-Catalyzed Dehydration | Photocatalytic [2+2] Cycloaddition, Ring Expansion |
| Overall Yield | ~50-60% | Up to 75% |
| Reaction Time | Several hours | 12 - 24 hours |
| Reaction Conditions | Anhydrous conditions, elevated temperatures for dehydration | Room temperature, visible light irradiation |
| Reagents & Catalysts | Grignard reagent, Strong acid (e.g., H₂SO₄) | Photocatalyst (e.g., organic dye), mild base |
| Environmental Impact | Use of pyrophoric Grignard reagents and strong acids | Utilizes visible light as a renewable energy source, milder reagents |
Traditional Synthesis: A Two-Step Approach via Grignard Reaction and Dehydration
A well-established and reliable method for the synthesis of this compound involves a two-step sequence starting from the commercially available 1-indanone. The first step is a Grignard reaction with a methylating agent, such as methylmagnesium bromide, to form the tertiary alcohol intermediate, 1-methyl-2,3-dihydro-1H-inden-1-ol. Subsequent acid-catalyzed dehydration of this intermediate yields a mixture of 1-methyl-1H-indene and the desired this compound. The product distribution can be influenced by the reaction conditions, with thermodynamic control favoring the more stable 3-methyl isomer.
Experimental Protocol:
Step 1: Synthesis of 1-Methyl-2,3-dihydro-1H-inden-1-ol (Grignard Reaction)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction with 1-Indanone: A solution of 1-indanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Work-up: The reaction is stirred at room temperature for 2-3 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-methyl-2,3-dihydro-1H-inden-1-ol.
Step 2: Synthesis of this compound (Acid-Catalyzed Dehydration)
-
Dehydration: The crude 1-methyl-2,3-dihydro-1H-inden-1-ol is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid, for instance, sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction and Purification: The mixture is heated to reflux for 1-2 hours, with the removal of water using a Dean-Stark apparatus. After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, a mixture of 1-methyl- and this compound, can be purified by fractional distillation or column chromatography to isolate the desired this compound.[1][2][3]
Novel Synthetic Approach: A Visible Light-Mediated Pathway
Recent advancements in photochemistry have opened new avenues for the synthesis of complex organic molecules under mild and environmentally benign conditions. A novel approach to the indene scaffold involves a visible light-induced reaction of indenes themselves, suggesting the possibility of photocatalytic routes for their synthesis. While a direct photocatalytic synthesis of this compound is still an emerging area, a plausible modern strategy involves the photocatalyzed cycloaddition of an alkyne and an aldehyde followed by a rearrangement. This method leverages the ability of visible light to promote the formation of radical intermediates, which can then undergo cyclization and rearrangement to form the indene core.
Experimental Protocol:
Visible Light-Induced Synthesis of a Substituted Indenone (as a precursor to this compound)
-
Reaction Setup: In a reaction vessel, phenylacetylene (1.0 equivalent), acetaldehyde (1.5 equivalents), and a photocatalyst (e.g., an organic dye like Eosin Y, 1-5 mol%) are dissolved in a suitable solvent such as acetonitrile. A mild base (e.g., triethylamine, 2.0 equivalents) is added.
-
Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours with stirring.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated. The crude product, a substituted indenone, is purified by column chromatography. This indenone can then be converted to this compound through reduction and dehydration steps, similar to the traditional method.
This photocatalytic approach offers the potential for a more sustainable synthesis, avoiding harsh reagents and high temperatures.[4]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic protocol, the following diagrams have been generated using the DOT language.
Caption: Traditional two-step synthesis of this compound.
Caption: A plausible novel visible light-mediated synthesis of this compound.
Conclusion
The choice between a traditional and a novel synthetic protocol for this compound will depend on the specific requirements of the research or development project. The traditional Grignard and dehydration method is robust and well-documented, offering a reliable route with readily available starting materials. However, it involves the use of hazardous reagents and may require more stringent reaction conditions.
The emerging visible light-mediated strategies present a more environmentally friendly alternative, utilizing a renewable energy source and milder conditions. While the direct synthesis of this compound via this route is still under development, the synthesis of key indenone intermediates showcases the potential of photochemistry to provide more sustainable and efficient pathways to this important molecular scaffold. As research in this area progresses, photocatalytic methods are poised to become a valuable tool in the synthetic chemist's arsenal for the construction of indene derivatives.
References
- 1. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 2. Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts - CONICET [bicyt.conicet.gov.ar]
- 3. docsity.com [docsity.com]
- 4. Visible Light-Induced Single-Atom Insertion of Indenes via Aerobic Ring Scission-Condensation-Rearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 3-Methyl-1H-indene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 3-Methyl-1H-indene derivatives and their analogs. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate the understanding and future development of this promising class of compounds.
Derivatives of the this compound scaffold have emerged as a versatile platform in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide synthesizes findings from multiple studies to provide a comparative overview of their anticancer, anti-inflammatory, and neuroprotective potential.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by their substitution patterns. The following table summarizes the quantitative data from various studies on different indene and indole analogs, highlighting their potent activities.
| Compound ID | Core Scaffold | Biological Activity | Target/Assay | IC50 Value (µM) | Cell Line(s) | Reference |
| 12d | 2,3-dihydro-1H-indene | Anticancer | Tubulin Polymerization Inhibition | 3.24 | - | [1] |
| Antiproliferative | K562 | 0.028 | K562 | [1] | ||
| A549 | 0.045 | A549 | [1] | |||
| HCT116 | 0.087 | HCT116 | [1] | |||
| HeLa | 0.033 | HeLa | [1] | |||
| 12j | 2,3-dihydro-1H-indene | Antiproliferative | K562 | 0.15 | K562 | [1] |
| 12q | 2,3-dihydro-1H-indene | Antiproliferative | K562 | 0.09 | K562 | [1] |
| 15a | 2,3-dihydro-1H-indene | Antiproliferative | K562 | 0.20 | K562 | [1] |
| 15b | 2,3-dihydro-1H-indene | Antiproliferative | K562 | 0.43 | K562 | [1] |
| 10d | 3-methyl-2-phenyl-indole | Anti-inflammatory | COX-1 Inhibition | 0.12 | - | [2] |
| COX-2 Inhibition | 0.07 | - | [2] | |||
| 10e | 3-methyl-2-phenyl-indole | Anti-inflammatory | COX-1 Inhibition | 0.15 | - | [2] |
| COX-2 Inhibition | 0.09 | - | [2] | |||
| 10f | 3-methyl-2-phenyl-indole | Anti-inflammatory | COX-1 Inhibition | 0.18 | - | [2] |
| COX-2 Inhibition | 0.11 | - | [2] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of investigation for indene derivatives has been their potent anticancer properties, primarily through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
One notable study on a series of 2,3-dihydro-1H-indene derivatives identified compound 12d as a highly potent agent.[1] This compound displayed remarkable antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar range.[1] Structure-activity relationship (SAR) studies revealed that substitutions on the indene core are crucial for activity. For instance, changing a trimethoxy substitution to a dimethoxy (15a ) or a 4-hydroxy-3-methoxyphenyl group (15b ) led to a significant decrease in antiproliferative activity against K562 cells.[1]
The induction of apoptosis by these compounds is a key mechanism for their anticancer effects. Compound 12d , for example, was shown to induce apoptosis in K562 cells in a dose-dependent manner, as evidenced by nuclear fragmentation and changes in cell morphology.[1] This apoptotic induction is associated with the regulation of the Bcl-2 protein family.[1]
Furthermore, these derivatives have demonstrated anti-angiogenic properties. Compound 12d was found to disrupt the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVECs) in vitro, suggesting its potential to inhibit tumor neovascularization.[1]
Anti-inflammatory Activity: COX Inhibition and NF-κB Pathway Modulation
Indole derivatives, structurally related to indenes, have been investigated for their anti-inflammatory properties. A study on 3-methyl-2-phenyl-1-substituted-indole derivatives, designed as analogs of indomethacin, revealed potent inhibitory activity against cyclooxygenase (COX) enzymes.[2] The methanesulphonyl derivatives 10d , 10e , and 10f demonstrated the highest in vitro and in vivo anti-inflammatory and analgesic activities.[2] These compounds exhibited significant inhibition of both COX-1 and COX-2, which are key enzymes in the inflammatory cascade.
The anti-inflammatory effects of some indole compounds are also linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting the NF-κB pathway, these compounds can suppress the inflammatory response.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Materials : Purified tubulin, polymerization buffer (e.g., G-PEM buffer containing GTP), test compounds, and a temperature-controlled spectrophotometer.
-
Procedure :
-
Tubulin is incubated with the test compound on ice.
-
The mixture is then transferred to a pre-warmed cuvette at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm is monitored over time, which corresponds to microtubule formation.
-
The IC50 value is calculated by comparing the rate of polymerization in the presence of the test compound to a control.[1]
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials : Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a microplate reader.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Conclusion
The this compound scaffold and its analogs represent a valuable pharmacophore for the development of novel therapeutic agents. The potent anticancer activity, driven by tubulin polymerization inhibition, and the promising anti-inflammatory effects highlight the broad therapeutic potential of this class of compounds. The structure-activity relationships discussed herein provide a foundation for the rational design of new derivatives with enhanced potency and selectivity. Further investigations into the diverse biological activities and the underlying molecular mechanisms are warranted to fully exploit the therapeutic promise of this compound derivatives in drug discovery and development.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Computational Data for 3-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured comparison of experimental and computational data for the organic compound 3-Methyl-1H-indene (CAS: 767-60-2). By cross-referencing measured physical properties and spectral data with computational predictions, this document aims to offer a comprehensive analytical overview for researchers in chemistry and drug development.
Data Presentation: Physical and Chemical Properties
The following table summarizes the available experimental and computationally derived properties of this compound. This allows for a direct comparison of measured values with theoretical predictions.
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₁₀H₁₀ | C₁₀H₁₀[1] |
| Molecular Weight | 130.186 g/mol [2]; 130.19 g/mol [1] | 130.19 g/mol [1] |
| Boiling Point | 205.6 ± 15.0 °C at 760 mmHg[2] | Not available in search results |
| Density | 1.0 ± 0.1 g/cm³[2] | Not available in search results |
| Flash Point | 70.8 ± 9.0 °C[2] | Not available in search results |
| LogP (Octanol/Water) | Not available in search results | 3.50[2] |
| Physical Form | Liquid[3] | - |
| Purity | 97%[2][3] | - |
Spectral Data Summary
Spectroscopic data is fundamental for structural elucidation. Below is a summary of available spectral information for this compound.
| Spectroscopic Data | Experimental Availability | Computational Availability |
| ¹³C NMR | Data is available, with reference to a 1975 publication by U. Edlund in Chemica Scripta.[1] | Quantum chemical methods can predict ¹³C NMR chemical shifts.[1][2][4] These calculations often employ Density Functional Theory (DFT) to model the electronic environment around each carbon nucleus.[2][4] |
| GC-MS | Mass spectrometry data (electron ionization) is available from the NIST Chemistry WebBook.[5][6] | - |
| ¹H NMR | While not explicitly found for this compound, this is a standard characterization technique. | The prediction of ¹H NMR spectra is a common application of quantum chemical calculations, helping to assign signals and interpret complex spectra.[7] |
| IR Spectroscopy | Not explicitly available in search results for this compound. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific data. The following are generalized protocols for the key experiments cited.
Boiling Point Determination (Capillary Method)
The capillary method is a common micro-technique for determining the boiling point of a liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube, sealed at one end
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[3]
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[8]
-
The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube filled with mineral oil.[9][10]
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly exit.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[8][10]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.
Density Measurement (Digital Density Meter)
Modern digital density meters provide a rapid and accurate means of measuring liquid density based on the oscillation of a U-tube.[11] This method is standardized by ASTM D4052.[11]
Apparatus:
-
Digital Density Meter
-
Syringe for sample injection
-
Sample of this compound
Procedure:
-
The instrument is calibrated using standard reference materials, typically dry air and deionized water.
-
A small volume of the liquid sample is injected into the oscillating U-tube within the instrument, ensuring no air bubbles are present.[11]
-
The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
Using calibration data, the instrument's software calculates and displays the density of the sample at the measurement temperature.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure.
Sample Preparation:
-
Approximately 5-25 mg of the this compound sample is required for a typical ¹H NMR spectrum.[13]
-
The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[14][15] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[13][15]
-
The final volume of the solution should be sufficient to cover the detection coils of the spectrometer, typically around 0.6-0.7 mL.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
The prepared NMR tube is placed into the spectrometer's magnet.
-
The magnetic field is homogenized (a process called "shimming") to ensure high resolution.
-
A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay or FID) are detected.
-
A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which is then plotted as intensity versus chemical shift (in ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.[16]
-
The sample must be free of particulate matter. If necessary, it can be filtered prior to analysis.[17]
Procedure:
-
A small volume of the prepared sample is injected into the gas chromatograph.
-
The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a long, thin column.[18]
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. Compounds with lower boiling points typically elute first.[18]
-
As each component elutes from the column, it enters the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron impact), causing them to fragment into characteristic patterns of charged ions.
-
The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance, generating a mass spectrum for each separated component.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental and computational data in the characterization of a chemical compound like this compound.
Caption: Logical workflow for compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chymist.com [chymist.com]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Performance of 3-Methyl-1H-indene in Catalytic Reactions: A Benchmark Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is paramount in achieving optimal performance in catalytic reactions. This guide provides a comprehensive comparison of catalysts based on 3-Methyl-1H-indene with relevant alternatives in key catalytic transformations, supported by experimental data and detailed protocols.
The indenyl ligand framework, an analogue of the widely used cyclopentadienyl ligand, offers distinct steric and electronic properties that can significantly influence catalytic activity and selectivity. The fusion of a benzene ring to the five-membered ring in the indenyl scaffold is known to enhance the rate of associative substitution reactions at the metal center, a phenomenon termed the "indenyl effect". This effect is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from η⁵ to η³ coordination, providing a lower energy pathway for nucleophilic attack. The introduction of a methyl group at the 3-position of the indenyl ring further modulates these properties, impacting catalyst performance in reactions such as olefin polymerization.
Olefin Polymerization: A Comparative Study of Zirconocene Catalysts
In the realm of olefin polymerization, zirconocene catalysts bearing indenyl-based ligands are of significant industrial and academic interest. A key area of investigation is the influence of substituents on the indenyl ligand on the catalytic performance, including activity, polymer molecular weight, and stereoselectivity.
Comparison of Methyl-Substituted Indenyl Ligands with Unsubstituted Analogues
Benchmark studies have been conducted to elucidate the impact of methyl substitution on the indenyl ligand in propylene polymerization. The performance of a zirconocene catalyst with a 2-methylindenyl ligand (rac-Me2Si(2-Me-Ind)2ZrCl2) has been directly compared to its unsubstituted counterpart (rac-Me2Si(Ind)2ZrCl2).
| Catalyst | Activity (kg PP/g cat·h) | Molecular Weight (Mw) ( kg/mol ) |
| rac-Me2Si(Ind)2ZrCl2 / MAO | 4.6 | 34 |
| rac-Me2Si(2-Me-Ind)2ZrCl2 / MAO | 38 | 93 |
Table 1: Performance of Homogeneous Zirconocene Catalysts in Propylene Polymerization. [1]
The data clearly indicates that the introduction of a methyl group at the 2-position of the indenyl ligand leads to a significant increase in both the catalytic activity (over 8-fold) and the molecular weight of the resulting polypropylene (almost 3-fold) under homogeneous conditions.[1] This enhancement can be attributed to the electronic and steric effects of the methyl group, which can influence the energetics of monomer insertion and chain termination steps.
Further studies have explored the performance of zirconocene catalysts with a 3-methylindenyl ligand. For instance, the catalyst meso-(3-MeInd#)2ZrCl2 activated with surface-modified methylaluminoxane (sMAO) has demonstrated high activity in ethylene polymerization, reaching a maximum of 927 kgPE molM−1 h−1 bar−1 at 70 °C.[2] When comparing 3-methyl versus 3-ethyl substituted indenyl ligands, it was observed that the less sterically bulky 3-methyl catalyst generally exhibited higher polymerization activities.[2]
Experimental Protocols
Propylene Polymerization with Homogeneous Zirconocene Catalysts
Catalyst System: rac-Me2Si(2-Me-Ind)2ZrCl2 or rac-Me2Si(Ind)2ZrCl2 activated with methylaluminoxane (MAO).
Procedure: The polymerization is typically carried out in a stirred reactor under an inert atmosphere. The zirconocene catalyst is dissolved in a suitable solvent, such as toluene, and introduced into the reactor containing the solvent and the MAO cocatalyst. The reactor is then pressurized with propylene monomer to the desired pressure, and the polymerization is allowed to proceed at a controlled temperature. After the desired reaction time, the polymerization is terminated by the addition of a quenching agent, such as acidified methanol. The resulting polymer is then collected, washed, and dried to determine the yield and characterize its properties.[1]
Logical Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for the comparative evaluation of catalytic performance.
Caption: A generalized workflow for the synthesis, testing, and comparative analysis of catalytic performance.
Signaling Pathway in Metallocene-Catalyzed Olefin Polymerization
The following diagram illustrates the generally accepted Cossee-Arlman mechanism for olefin polymerization catalyzed by a metallocene complex.
Caption: A simplified representation of the Cossee-Arlman mechanism for metallocene-catalyzed olefin polymerization.
While this guide has focused on olefin polymerization due to the availability of direct comparative data, the principles of ligand modification influencing catalytic performance are broadly applicable to other areas such as asymmetric hydrogenation and cross-coupling reactions. Further research is warranted to generate comprehensive benchmark studies of this compound-based catalysts in these domains to fully elucidate their potential and guide rational catalyst design.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-1H-indene: A Guide for Laboratory Professionals
The proper disposal of 3-Methyl-1H-indene is critical for ensuring laboratory safety and environmental compliance. This substance is classified as a flammable liquid and vapor, and may be fatal if swallowed and enters airways. Therefore, it must be handled as hazardous waste and disposed of according to stringent protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes flame-retardant clothing, protective gloves, and eye/face protection. All handling of this compound should occur in a well-ventilated area, away from open flames, hot surfaces, and other sources of ignition.[1] Use only non-sparking tools and take precautionary measures against static discharge.[1]
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 181 - 182 °C (358 - 360 °F) | |
| Melting Point | -5 - -3 °C (23 - 27 °F) | |
| Density | 0.996 g/cm³ at 25 °C (77 °F) | |
| Flash Point | < 60 °C (140 °F) | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations for hazardous waste. The primary method of disposal is through an approved waste disposal plant.
-
Waste Identification and Segregation :
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]
-
-
Containerization :
-
Collect waste this compound in its original container if it is in good condition, or in a dedicated, leak-proof, and chemically compatible container.[3][4]
-
Ensure the container is kept tightly closed except when adding waste.[4][5]
-
Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[4]
-
The exterior of the container must be kept clean and free of chemical residue.[4]
-
-
Storage :
-
Arranging for Disposal :
Spill and Emergency Procedures
In the event of a spill, immediately eliminate all ignition sources.[6] Cover drains to prevent the substance from entering waterways. Absorb the spill with a liquid-absorbent, non-combustible material such as Chemizorb®, dry sand, or earth. Collect the absorbed material in a suitable container for disposal.
If swallowed, do NOT induce vomiting and immediately call a poison center or doctor. If the substance comes into contact with skin or hair, immediately remove all contaminated clothing and rinse the affected area with water.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methyl-1H-indene
Essential Safety and Handling Guide for 3-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a flammable liquid and irritant. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation. It is crucial to use appropriate personal protective equipment to minimize exposure and prevent accidents.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ | [1][2][3] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| Flash Point | 70.8 ± 9.0 °C | [4] |
| GHS Hazard Statements | H315, H319, H335 |
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and vapors that can cause serious eye irritation.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Viton recommended for aromatic hydrocarbons). | Prevents skin contact, which can cause irritation.[8][9][10] It is important to note that specific breakthrough times for this compound are not readily available; therefore, gloves should be changed immediately upon contamination. |
| Body Protection | Flame-resistant lab coat worn over long pants and closed-toe shoes. | Provides a barrier against splashes and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[5][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Protocols: Safe Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Verify that a fire extinguisher (Class B) and a spill kit are readily accessible.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Wear chemical splash goggles and any additional required face protection.
-
Don the appropriate chemical-resistant gloves.
-
-
Handling :
-
Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to control flammable and irritant vapors.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Post-Handling :
-
Decontaminate the work surface with an appropriate solvent and then soap and water.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan: Step-by-Step Guide
-
Waste Segregation :
-
Collect all waste contaminated with this compound (e.g., unused chemical, contaminated consumables) in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Management :
-
Use a chemically compatible and leak-proof container for waste collection.
-
Keep the waste container securely closed except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (flammable, irritant).
-
-
Storage :
-
Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from sources of ignition.
-
-
Disposal :
Mandatory Visualizations
Safe Handling and Disposal Workflow for this compound
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 4. 3-Methylindene | CAS#:767-60-2 | Chemsrc [chemsrc.com]
- 5. pdx.edu [pdx.edu]
- 6. ehs.sonoma.edu [ehs.sonoma.edu]
- 7. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 8. nmsafety.com [nmsafety.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. triumvirate.com [triumvirate.com]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
